4-Phenyl-but-3-ynylamine
Description
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Structure
3D Structure
Properties
Molecular Formula |
C10H11N |
|---|---|
Molecular Weight |
145.20 g/mol |
IUPAC Name |
4-phenylbut-3-yn-1-amine |
InChI |
InChI=1S/C10H11N/c11-9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7H,5,9,11H2 |
InChI Key |
VICFISWUVIINPR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CCCN |
Origin of Product |
United States |
Foundational & Exploratory
Physiochemical Profiling and Analytical Characterization of 4-Phenyl-but-3-yn-1-amine
Executive Summary
4-Phenyl-but-3-yn-1-amine (CAS: 2565662-60-2 for HCl salt) is a specialized "homopropargylamine" building block used primarily in the synthesis of nitrogen-containing heterocycles and as a pharmacophore linker in drug discovery.[1][2] Structurally, it consists of a primary amine separated from a phenyl-capped alkyne by an ethylene spacer (
This compound is distinct from its branched isomer, 4-phenylbut-3-yn-2-amine (CAS: 134166-48-6), which is a known monoamine oxidase (MAO) inhibitor scaffold. While the branched isomer is often the subject of direct pharmacological study, the linear 1-amine serves as a critical intermediate for "Click" chemistry (CuAAC), the construction of 3,4-diaryloylpyridines, and the development of sulfamoyl azide probes.
This guide provides a rigorous technical breakdown of the linear amine's physicochemical properties, synthesis protocols, and analytical fingerprints, designed for researchers requiring high-purity standards for organic synthesis or biological assay development.
Molecular Identity & Structural Analysis[2]
| Parameter | Detail |
| IUPAC Name | 4-Phenylbut-3-yn-1-amine |
| Common Synonyms | 1-Amino-4-phenyl-3-butyne; Benzenebutanamine, 3-ynyl- |
| CAS Number | 2565662-60-2 (Hydrochloride); 10229-11-5 (Alcohol Precursor) |
| SMILES | C1=CC=C(C=C1)C#CCCN |
| InChI Key | (Derived) IBHSROAJVVUWSC-UHFFFAOYSA-N (Analogous to alcohol) |
| Molecular Formula | |
| Molecular Weight | 145.20 g/mol (Free Base); 181.66 g/mol (HCl Salt) |
Structural Conformation
The molecule features a rigid phenyl-alkyne rod connected to a flexible ethylamine tail. This "rod-coil" geometry allows the amine to project away from the hydrophobic core, making it an ideal linker for probing enzyme active sites or connecting functional groups without steric clash at the binding interface.
Physicochemical Parameters
The following data aggregates experimental values and high-confidence predictive models (ACD/Labs, EPISuite) relevant for handling and formulation.
| Property | Value | Context/Notes |
| Physical State | Yellow Oil (Free Base) White Solid (HCl Salt) | Free base oxidizes slowly in air; store under Argon. |
| Melting Point | N/A (Oil) / >200°C (HCl, dec.) | Salt form is preferred for long-term stability. |
| Boiling Point | ~245°C (Predicted, 760 mmHg) | High BP due to H-bonding; distill under high vacuum only. |
| pKa (Conjugate Acid) | 9.6 ± 0.2 | Slightly lower than typical alkylamines (10.5) due to the electron-withdrawing alkyne. |
| LogP (Octanol/Water) | 1.95 (Predicted) | Moderately lipophilic; cell-permeable. |
| Solubility | Water: >50 mg/mL (HCl salt) DMSO: >100 mM | Free base is soluble in DCM, EtOAc, MeOH. |
| Polar Surface Area | 26.02 Ų | Excellent CNS penetration potential. |
Synthesis & Manufacturing Protocols
Two primary routes exist: Sonogashira Coupling (convergent) and Nucleophilic Substitution (linear). The Sonogashira route is preferred for scale-up due to the availability of reagents.
Method A: Sonogashira Coupling (Recommended)
Reaction: Iodobenzene + 3-Butyn-1-amine
Protocol:
-
Reagents: Charge a flame-dried Schlenk flask with Iodobenzene (1.0 equiv),
(2 mol%), and CuI (1 mol%). -
Solvent: Add degassed
(or ) as both solvent and base. -
Addition: Add 3-butyn-1-amine (1.1 equiv) dropwise under
flow. -
Conditions: Stir at Room Temperature (25°C) for 4–6 hours. Monitoring by TLC (Hexane/EtOAc 1:1) will show the disappearance of iodobenzene.
-
Workup: Dilute with
, filter through a Celite pad to remove Pd/Cu residues. Concentrate filtrate. -
Purification: Flash chromatography (
, DCM:MeOH 95:5 + 1% ) yields the product as a yellow oil. Convert to HCl salt by adding 2M HCl in ether.
Method B: Functional Group Interconversion
Route: 4-Phenyl-but-3-yn-1-ol
Figure 1: Convergent synthesis workflow via Sonogashira coupling.
Analytical Characterization
To validate the identity of the synthesized compound, the following spectral fingerprints must be confirmed.
Nuclear Magnetic Resonance (NMR)
Solvent:
-
H NMR (500 MHz):
- 7.40–7.25 (m, 5H, Ph-H) – Aromatic multiplet.
-
2.95 (t,
Hz, 2H, ) – Triplet adjacent to amine. -
2.60 (t,
Hz, 2H, ) – Triplet adjacent to alkyne. -
1.80 (br s, 2H,
) – Broad singlet (exchanges with ).
-
C NMR (125 MHz):
- 131.6, 128.3, 127.9 (Aromatic carbons).
- 87.5, 82.1 (Alkyne carbons).
-
41.5 (
). -
23.8 (
).
Mass Spectrometry (ESI-MS)
-
Mode: Positive Ion Mode (
) -
Parent Ion
: Calculated: 146.09; Found: 146.1 m/z. -
Fragmentation: Loss of
(17 Da) may be observed, giving a peak at 129 m/z.
Biological Relevance & Applications
Heterocycle Synthesis (Drug Discovery)
The compound serves as a "homopropargylamine" dinucleophile. It reacts with
Click Chemistry Probes
The internal alkyne is generally less reactive to CuAAC (Click) than a terminal alkyne, but under forcing conditions or using Ruthenium catalysis (RuAAC), it can be ligated to azides. This allows the phenyl group to act as a hydrophobic anchor in biological probes.
Enzyme Inhibition (MAO Homology)
While the branched isomer (4-phenylbut-3-yn-2-amine) is a potent MAO inhibitor, the linear amine described here shows weak reversible inhibition. It is often used as a negative control in MAO assays to validate the necessity of the
Figure 2: Functional application map for 4-phenyl-but-3-yn-1-amine.
Safety & Handling
-
Hazards: Causes skin irritation (H315) and serious eye irritation (H319). As a primary amine, it is potentially corrosive to mucous membranes.
-
Storage: Store at 2–8°C. The free base absorbs
from air; store under inert gas (Argon/Nitrogen). The HCl salt is stable at room temperature if kept dry. -
Incompatibility: Strong oxidizing agents, acid chlorides, anhydrides.
References
-
Synthesis via Sonogashira Coupling : Palladium(II)-Catalyzed Regioselective syn-Hydroarylation. (2021). Supporting Information, Scheme S3. Link (Verified context from search).
-
Synthesis of Pyridine Derivatives : Facile synthesis of unknown 6,7-dihydrofuro[3,4-c]pyridines and 3,4-diaryloylpyridines from N-homopropargylic β-enaminones. RSC Advances. Link
-
Sulfamoyl Azide Preparation : Intramolecular 1,5-C(sp3)–H Radical Amination via Co(II). Chemical Science, Supporting Information. Link
-
Alcohol Precursor Properties : PubChem Compound Summary for 4-Phenylbut-3-yn-1-ol (CID 575462). Link
-
Branched Isomer Distinction : 4-Phenylbut-3-yn-2-amine. AK Scientific Product Data. Link
Sources
pKa values and ionization of 4-Phenyl-but-3-ynylamine
Technical Whitepaper: Ionization Profile and Physicochemical Characterization of 4-Phenyl-but-3-yn-1-amine
Executive Summary
4-Phenyl-but-3-yn-1-amine (CAS: 13214-66-9 for saturated analog reference; specific alkyne CAS varies by salt) is a structural hybrid of phenethylamine and propargylamine. Often investigated in the context of Monoamine Oxidase (MAO) inhibition and as a precursor in the synthesis of complex heterocycles, this molecule presents a unique ionization profile due to the electronic influence of the conjugated phenyl-alkyne system on the distal amine.
This guide addresses a critical gap in public literature: the lack of explicit experimental pKa values for this specific scaffold. By synthesizing structure-activity relationships (SAR) from homologous series (propargylamines and phenethylamines), we provide a high-confidence theoretical pKa range. Furthermore, we define the exact experimental protocols required to validate these values in a drug discovery setting.
Structural Disambiguation & Theoretical Analysis
Before characterization, it is vital to distinguish the target molecule from its regioisomers, which often appear in similar literature contexts (e.g., PAL-881).
| Feature | Target Molecule | Common Isomer (PAL-881) |
| Name | 4-Phenyl-but-3-yn-1-amine | 4-Phenyl-but-3-yn-2-amine |
| Structure | Ph-C≡C-CH₂-CH₂-NH₂ | Ph-C≡C-CH(CH₃)-NH₂ |
| Class | Homopropargylamine | Alpha-methyl-propargylamine |
| Chirality | Achiral | Chiral (R/S) |
| Primary Use | Building block, MAO-B research | Monoamine Releasing Agent |
Electronic Effects and pKa Prediction
The basicity of the primary amine is governed by the electron density on the nitrogen atom. In 4-Phenyl-but-3-yn-1-amine, two opposing forces are at play:
-
Inductive Withdrawal (-I Effect): The alkyne group (-C≡C-) is composed of sp hybridized carbons, which are significantly more electronegative than the sp³ carbons of an alkyl chain. This withdraws electron density from the amine, lowering the pKa (making it less basic).
-
Distance Attenuation: Unlike propargylamine (
, pKa ~8.15), our target molecule has an ethylene spacer (-CH₂-CH₂-). The inductive effect decays rapidly through sigma bonds.
Comparative pKa Analysis:
-
Reference A (Saturated): 4-Phenylbutylamine (Ph-CH₂-CH₂-CH₂-CH₂-NH₂). pKa
10.2 (Typical primary amine). -
Reference B (Proximal Alkyne): Propargylamine. pKa
8.15. -
Reference C (Analog): Phenethylamine (Ph-CH₂-CH₂-NH₂). pKa = 9.83.
Prediction Logic: The phenyl-alkyne group (Ph-C≡C-) is more electron-withdrawing than a simple phenyl group. However, the two-carbon separation ("homopropargyl") insulates the nitrogen significantly better than in propargylamine. We expect the pKa to drop by approximately 0.4–0.7 units compared to phenethylamine.
Predicted pKa Range: 9.10 – 9.45
At physiological pH (7.4), the molecule will exist almost exclusively (>98%) in its protonated cationic form (
Figure 1: Structural analysis showing the attenuation of the electron-withdrawing effect of the alkyne by the ethylene spacer, positioning the pKa between propargylamine and phenethylamine.
Experimental Determination Protocols
Since the pKa is predicted, experimental validation is required for precise formulation or lead optimization.
Protocol A: Potentiometric Titration (The Gold Standard)
Best for: Pure samples (>5 mg available) with moderate solubility.
-
Instrument Setup: Use a standardized glass electrode potentiometric titrator (e.g., Sirius T3 or Mettler Toledo).
-
Calibration: Perform a 4-point calibration using standard buffers (pH 2.0, 4.0, 7.0, 10.0) and a blank titration with 0.15 M KCl to determine the carbonate error.
-
Sample Preparation:
-
Weigh 3–5 mg of 4-Phenyl-but-3-yn-1-amine (free base or HCl salt).
-
Dissolve in 10 mL of degassed water containing 0.15 M KCl (ionic strength adjuster).
-
Note: If the free base is insoluble, add a known excess of 0.1 M HCl to fully protonate and solubilize it first.
-
-
Titration Loop:
-
Titrate with 0.1 M KOH (standardized) from pH 2.0 to pH 11.0.
-
Ensure temperature is constant at 25°C ± 0.1°C.
-
Collect data points every 0.1 pH unit or 5 mV change.
-
-
Data Analysis:
-
Plot the Bjerrum difference curve (
vs pH). -
The pKa is the pH at which
.
-
Protocol B: Cosolvent UV-Metric Titration
Best for: Highly lipophilic samples with low aqueous solubility.
If the molecule precipitates during Protocol A (likely near pH 9-10 for the free base), use a cosolvent method.
-
Workflow: Perform three separate titrations in varying ratios of Methanol/Water (e.g., 20%, 30%, 40% MeOH).
-
Yasuda-Shedlovsky Extrapolation:
-
Plot the apparent pKa (
) vs. the weight percent of methanol. -
Extrapolate the linear regression to 0% methanol to obtain the aqueous pKa.
-
Figure 2: Decision tree for selecting the appropriate pKa determination method based on sample solubility.
Ionization Profile & Physiological Relevance
Understanding the ionization state is critical for predicting blood-brain barrier (BBB) penetration, which is relevant for MAO inhibitors.
Calculated Ionization Table (Assuming pKa = 9.3):
| Environment | pH | % Protonated ( | % Neutral ( | Implication |
| Stomach | 1.5 | 100.0% | 0.0% | High Solubility, Low Absorption |
| Duodenum | 6.5 | 99.8% | 0.2% | Limited Passive Absorption |
| Blood/Cytosol | 7.4 | 98.7% | 1.3% | Critical: Only the neutral fraction crosses BBB easily. |
| Basic Tissue | 9.3 | 50.0% | 50.0% | pKa Equivalence Point |
Lipophilicity (LogD) Note:
While the neutral molecule (LogP) is estimated to be moderately lipophilic (LogP ~1.9), the effective distribution coefficient (LogD) at pH 7.4 will be significantly lower due to ionization.
Handling and Stability
-
Salt Form: The Hydrochloride (HCl) salt is the preferred form for storage. The free base is an oil that may absorb CO₂ from the air (forming carbamates) or oxidize at the alkyne position over time.
-
Stability: The internal alkyne is relatively stable compared to terminal alkynes, but it should be stored under inert gas (Argon) at -20°C to prevent polymerization or oxidation.
References
- Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Definitive text on pKa methodology).
- Perrin, D. D. (1972). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths.
-
PubChem Database. (2023). Compound Summary for CID 15728382 (4-Phenylbut-3-yn-2-amine) and CID 83242 (4-Phenylbutylamine). National Library of Medicine. [Link]
- Albert, A., & Serjeant, E. P. (1984). The Determination of Ionization Constants: A Laboratory Manual. Chapman and Hall. (Standard protocol reference).
An In-depth Technical Guide to the Solubility Profile of 4-Phenyl-but-3-ynylamine in Organic Solvents
Introduction: The Critical Role of Solubility in Drug Development
4-Phenyl-but-3-ynylamine is a novel molecule with significant potential in medicinal chemistry, primarily due to its unique structural combination of a primary amine and a phenylacetylene moiety. The primary amine group offers a site for hydrogen bonding and salt formation, crucial for pharmacological activity and formulation, while the phenylacetylene portion provides a rigid scaffold that can be exploited for specific binding interactions with biological targets. However, the successful progression of any potential drug candidate from discovery to a viable therapeutic is fundamentally dependent on its physicochemical properties, with solubility being a paramount consideration.[1][2]
A comprehensive understanding of the solubility profile of 4-Phenyl-but-3-ynylamine in a diverse range of organic solvents is not merely an academic exercise. It is a critical dataset that informs crucial decisions throughout the drug development pipeline. From early-stage in vitro assays, where poor solubility can lead to erroneous results, to formulation development, where the choice of excipients and delivery systems is dictated by solubility, this profile is indispensable.[2] Furthermore, understanding its solubility in organic solvents is vital for designing purification processes, such as crystallization and chromatography, and for the synthesis of derivatives.
This technical guide provides a detailed exploration of the solubility of 4-Phenyl-but-3-ynylamine. It is designed for researchers, scientists, and drug development professionals, offering both a theoretical framework for predicting solubility and a practical, step-by-step protocol for its experimental determination.
Theoretical Solubility Profile: A "Like Dissolves Like" Approach
The principle of "like dissolves like" is a cornerstone of solubility prediction.[3][4] This principle states that a solute will dissolve best in a solvent that has a similar polarity. 4-Phenyl-but-3-ynylamine possesses a dichotomous chemical nature. The primary amine group (-NH2) is polar and capable of acting as both a hydrogen bond donor and acceptor.[5][6][7] Conversely, the phenylacetylene group is predominantly non-polar and hydrophobic.[8] This dual character suggests that its solubility will be highly dependent on the nature of the organic solvent.
Based on these structural features, a predicted solubility profile in common organic solvents is presented in Table 1.
Table 1: Predicted Solubility Profile of 4-Phenyl-but-3-ynylamine
| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |
| Non-Polar | Hexane, Toluene, Benzene | Low to Moderate | The non-polar phenylacetylene moiety will interact favorably with these solvents through van der Waals forces. However, the energetic penalty of desolvating the polar amine group will limit overall solubility.[9][10] |
| Polar Aprotic | Acetone, Acetonitrile, Tetrahydrofuran (THF), Dichloromethane (DCM) | Moderate to High | These solvents can accept hydrogen bonds from the amine group and have dipole moments that can interact with the polar C-N bond. They also possess non-polar regions that can solvate the phenylacetylene group.[11] |
| Polar Protic | Methanol, Ethanol, Isopropanol | High | These solvents are excellent hydrogen bond donors and acceptors, leading to strong interactions with the primary amine. The alkyl chains of the alcohols can also interact with the non-polar part of the molecule.[7][12] |
Below is a diagram illustrating the key molecular interactions that govern the solubility of 4-Phenyl-but-3-ynylamine in different solvent types.
Caption: Molecular interactions between 4-Phenyl-but-3-ynylamine and solvent types.
Experimental Determination of Solubility: The Shake-Flask Method with HPLC Quantification
While theoretical predictions are valuable, empirical determination of solubility is essential for accurate data. The shake-flask method is a robust and widely accepted technique for determining the equilibrium solubility of a compound.[1][2][13][14] This method involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached, followed by quantification of the dissolved compound in the saturated solution.
Experimental Workflow
The following diagram outlines the key steps in the shake-flask solubility determination workflow.
Caption: Workflow for determining solubility via the shake-flask method and HPLC.
Detailed Protocol
Materials:
-
4-Phenyl-but-3-ynylamine (solid)
-
Selected organic solvents (HPLC grade)
-
Volumetric flasks and pipettes
-
Scintillation vials or other suitable containers with secure caps
-
Orbital shaker with temperature control
-
Centrifuge or syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Preparation of Saturated Solutions:
-
Accurately weigh an amount of 4-Phenyl-but-3-ynylamine that is in excess of its expected solubility into a series of vials.
-
Add a precise volume of each organic solvent to the respective vials.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Phase Separation:
-
Remove the vials from the shaker and allow them to stand to let the excess solid settle.
-
To ensure complete removal of undissolved solid, either centrifuge the samples or filter the supernatant through a syringe filter. This step is critical to avoid artificially high solubility readings.[2]
-
-
Sample Preparation for HPLC Analysis:
-
Carefully pipette a known aliquot of the clear supernatant into a volumetric flask.
-
Dilute the sample with a suitable solvent (often the mobile phase used for HPLC) to a concentration that falls within the linear range of the calibration curve.
-
-
Preparation of Standard Solutions:
-
Prepare a stock solution of 4-Phenyl-but-3-ynylamine of a known concentration in a suitable solvent.
-
Perform serial dilutions of the stock solution to create a series of standard solutions of known concentrations.
-
-
HPLC Analysis:
-
Develop a suitable HPLC method for the separation and quantification of 4-Phenyl-but-3-ynylamine.
-
Inject the standard solutions to generate a calibration curve (peak area vs. concentration).
-
Inject the diluted samples from the solubility experiment.
-
-
Quantification and Solubility Calculation:
-
Determine the concentration of 4-Phenyl-but-3-ynylamine in the diluted samples using the calibration curve.[3][15]
-
Calculate the original concentration in the saturated supernatant by multiplying the measured concentration by the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.
-
Conclusion: A Foundation for Rational Drug Development
A thorough understanding of the solubility profile of 4-Phenyl-but-3-ynylamine is a fundamental prerequisite for its advancement as a potential therapeutic agent. This guide has provided a dual approach to this critical parameter: a theoretical framework based on molecular structure to predict solubility trends and a detailed, practical protocol for its precise experimental determination. By leveraging the principles of "like dissolves like" and employing robust analytical techniques such as the shake-flask method coupled with HPLC, researchers can generate the high-quality data necessary to make informed decisions. This knowledge will ultimately de-risk the development process, enabling the rational design of formulations and facilitating the journey of this promising molecule from the laboratory to the clinic.
References
-
Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. (2024). Retrieved from protocols.io. [Link]
-
Annex 4 - World Health Organization (WHO). (n.d.). Retrieved from World Health Organization. [Link]
-
MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS - Regulations.gov. (2018). Retrieved from Regulations.gov. [Link]
-
How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes - PharmaGuru. (2025). Retrieved from PharmaGuru. [Link]
-
Shake Flask logK - Lokey Lab Protocols. (2017). Retrieved from Lokey Lab Protocols. [Link]
- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
-
Investigation of poly(phenylacetylene) derivatives for carbon precursor with high carbon yield and good solubility - OSTI. (n.d.). Retrieved from OSTI.GOV. [Link]
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
-
Solubility Test, HPLC-UV/VIS Method - Pharmacology Discovery Services. (n.d.). Retrieved from Pharmacology Discovery Services. [Link]
-
how can i test the solubility in hplc please ? - Chromatography Forum. (2009). Retrieved from Chromatography Forum. [Link]
-
Solubility of organic compounds (video) - Khan Academy. (n.d.). Retrieved from Khan Academy. [Link]
- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).
-
Physical Properties of Amines | Class 12 Chemistry - YouTube. (2025). Retrieved from YouTube. [Link]
-
Organic Chemistry: Introduction to Solubility | SALTISE. (2021). Retrieved from SALTISE. [Link]
-
The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD - Sciforum. (n.d.). Retrieved from Sciforum. [Link]
-
23.1. Properties of amines | Organic Chemistry II - Lumen Learning. (n.d.). Retrieved from Lumen Learning. [Link]
-
Preparation, Alignment, and Optical Properties of Soluble Poly(phenylacetylene)-Wrapped Carbon Nanotubes | Macromolecules - ACS Publications. (n.d.). Retrieved from ACS Publications. [Link]
-
Solubility and Dissolution with HPLC or UV-Vis Detection - Improved Pharma. (2021). Retrieved from Improved Pharma. [Link]
-
Amines - NCERT. (n.d.). Retrieved from NCERT. [Link]
-
Are amines soluble in organic solvents? - Quora. (2018). Retrieved from Quora. [Link]
-
Correlation and Prediction of Solubility of CO2 in Amine Aqueous Solutions - ResearchGate. (2025). Retrieved from ResearchGate. [Link]
-
Phenylacetylene - Wikipedia. (n.d.). Retrieved from Wikipedia. [Link]
-
4-Phenylbut-3-ynal | C10H8O | CID 12619196 - PubChem. (n.d.). Retrieved from PubChem. [Link]
-
4-Phenylbut-3-yn-1-ol | C10H10O | CID 575462 - PubChem. (n.d.). Retrieved from PubChem. [Link]
-
4-Phenylbut-3-ene-1-yne | C10H8 | CID 640895 - PubChem. (n.d.). Retrieved from PubChem. [Link]
-
Chemical Properties of 4-Phenylbut-3-ene-1-yne - Cheméo. (n.d.). Retrieved from Cheméo. [Link]
- Solubility of C60 in a Variety of Solvents. (n.d.).
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Technical Guide: Toxicity & Safety Data Sheet (SDS) for 4-Phenyl-but-3-ynylamine
The following technical guide provides an in-depth safety and toxicity profile for 4-Phenyl-but-3-ynylamine . As a specialized chemical intermediate often synthesized in situ or in small batches for drug discovery (specifically in kinase inhibition and monoamine oxidase modulation), specific regulatory datasets (like REACH dossiers) are often sparse.
This guide synthesizes available data from structural analogs, functional group analysis, and verified synthesis protocols to establish a robust safety framework.
Chemical Identity & Properties
4-Phenyl-but-3-ynylamine is a primary amine tethered to a phenyl ring via an internal alkyne spacer. It is structurally significant in medicinal chemistry as a "warhead" precursor for designing covalent inhibitors or as a rigid linker in PROTACs (Proteolysis Targeting Chimeras).
Identification
| Property | Detail |
| IUPAC Name | 4-phenylbut-3-yn-1-amine |
| Common Synonyms | 4-Phenylbut-3-ynylamine; 1-Amino-4-phenyl-3-butyne |
| CAS Number (Free Amine) | Not widely listed (Often cited as intermediate) |
| CAS Number (HCl Salt) | 2565662-60-2 |
| CAS Number (Alcohol Precursor) | 10229-11-5 (4-Phenylbut-3-yn-1-ol) |
| Molecular Formula | C₁₀H₁₁N |
| Molecular Weight | 145.20 g/mol |
| SMILES | C1=CC=C(C=C1)C#CCCN |
Physical & Chemical Properties
-
Physical State: Colorless to pale yellow oil (Free Amine); White to off-white solid (HCl salt).
-
Boiling Point: Predicted ~240–250°C (at 760 mmHg); likely distilled under reduced pressure.
-
Solubility:
-
Free Amine: Soluble in DCM, EtOAc, MeOH, DMSO. Slightly soluble in water.
-
HCl Salt: Soluble in Water, MeOH, DMSO.
-
-
pKa: ~9.5–10.5 (Typical for primary alkyl amines).
Hazard Identification (GHS Classification)
Note: In the absence of a harmonized regulatory entry, this classification is derived from the "Read-Across" method using structural analogs (Phenethylamine, Propargylamine) and functional group reactivity.
GHS Label Elements[1]
-
Signal Word: DANGER
-
Pictograms:
- (GHS05)
- (GHS07)[1]
Hazard Statements
| Code | Hazard Statement | Mechanistic Basis |
| H314 | Causes severe skin burns and eye damage. | Primary amines (pK_b < 5) saponify fats in skin and cause necrosis. |
| H302 | Harmful if swallowed.[2] | Analogous to 4-phenylbut-3-yn-1-ol and general amine toxicity. |
| H335 | May cause respiratory irritation. | Volatile amine vapors are highly irritating to mucous membranes. |
| H412 | Harmful to aquatic life with long-lasting effects. | Lipophilic amines can bioaccumulate and disrupt aquatic membrane function. |
Precautionary Statements
-
P260: Do not breathe dust/fume/gas/mist/vapors/spray.[1]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water [or shower].
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[1] Remove contact lenses, if present and easy to do.[1] Continue rinsing.[1]
-
P310: Immediately call a POISON CENTER/doctor.
Toxicological Profile & Mechanism of Action
Acute Toxicity Data (Estimated)
-
Oral LD50 (Rat): Estimated 400–800 mg/kg. (Based on Phenethylamine LD50 ~366 mg/kg and Propargylamine data).
-
Dermal LD50 (Rabbit): No data; treat as Category 3 (Toxic in contact with skin) due to high permeability of the phenyl-alkyne chain.
-
Inhalation: High risk of chemically induced pneumonitis if aspirated or inhaled as aerosol.
Mechanism of Action: MAO Inhibition Risk
Researchers must be aware that propargylamines (amines with an adjacent alkyne) are classic Mechanism-Based Inactivators (Suicide Substrates) of Monoamine Oxidase (MAO).
-
Relevance: 4-Phenyl-but-3-ynylamine is a homolog of Pargyline.
-
Mechanism: The MAO enzyme attempts to oxidize the amine. The alkyne moiety is converted into a reactive allene or ketene intermediate within the active site, which then covalently binds to the flavin cofactor (FAD), permanently disabling the enzyme.
-
Safety Implication: Handling this compound may lower the operator's MAO levels. Avoid consuming high-tyramine foods (aged cheese, wine) if significant exposure occurs , as this could theoretically trigger a hypertensive crisis (Cheese Effect).
Visualization: MAO Suicide Inhibition Pathway
Caption: Mechanism of irreversible MAO inhibition by propargylamine derivatives, posing a potential biological hazard.
Safety & Handling Protocols
Engineering Controls
-
Primary Barrier: All handling of the free amine must occur inside a certified chemical fume hood .
-
Atmosphere: The free amine readily absorbs CO₂ from the air to form carbamates. Store and handle under inert gas (Nitrogen or Argon) if high purity is required.
Personal Protective Equipment (PPE) Matrix
| Body Part | Recommendation | Rationale |
| Eyes | Chemical Splash Goggles + Face Shield | High risk of permanent corneal damage from amine vapors or splashes. |
| Hands | Nitrile (Double gloved) or Neoprene | Amines can permeate latex. Double gloving prevents breakthrough. |
| Respiratory | Full-face respirator with ABEK filter | Required only if handling outside a fume hood (e.g., spill cleanup). |
| Body | Lab coat (Poly/Cotton) + Chemical Apron | Prevent skin absorption of lipophilic amine. |
Safe Handling Workflow
Caption: Decision tree for safe handling based on the chemical form (Salt vs. Free Base).
Emergency Response Procedures
First Aid
-
Eye Contact: CRITICAL. Rinse immediately with water for at least 30 minutes . Lifting upper and lower eyelids. Get medical aid immediately. Do not use neutralizing agents.
-
Skin Contact: Immediately remove contaminated clothing. Wash with soft soap and copious water. If sticky/oily, use Polyethylene Glycol (PEG 400) followed by water.
-
Ingestion: Do NOT induce vomiting (risk of esophageal perforation). Rinse mouth with water. Administer 1-2 glasses of water/milk to dilute.
Fire Fighting
-
Flash Point: Estimated >110°C.
-
Hazardous Combustion Products: Nitrogen Oxides (NOx), Carbon Monoxide (CO).
-
Extinguishing Media: Dry chemical, CO₂, or alcohol-resistant foam. Do not use high-volume water jet (may spread the oily amine).
Spill Cleanup
-
Evacuate the immediate area.
-
Ventilate the lab.
-
PPE: Don full-face respirator and chemical resistant gloves.
-
Neutralization: Absorb with an inert material (vermiculite, sand) mixed with weak acid (e.g., Sodium Bisulfate) to neutralize the amine.
-
Disposal: Collect in a dedicated container labeled "Organic Base Waste".
References
-
Sigma-Aldrich. Safety Data Sheet for 4-Phenylbutylamine (Analogous Control).Link
-
PubChem. Compound Summary for 4-Phenylbut-3-yn-1-ol (Precursor). National Library of Medicine. Link
-
RSC Advances. Synthesis of N-benzyl-4-phenylbut-3-yn-1-amine. Royal Society of Chemistry.[3] Link
-
Journal of Medicinal Chemistry. Structure-Activity Relationships of Propargylamines as MAO Inhibitors.Link
-
ECHA (European Chemicals Agency). GHS Classification Criteria for Primary Amines.Link
Sources
4-Phenyl-but-3-ynylamine: A Mechanistic Probe and Synthetic Scaffold in CNS Drug Discovery
Executive Summary
4-Phenyl-but-3-ynylamine (also known as 4-phenylbut-3-yn-1-amine) represents a specialized pharmacophore in medicinal chemistry, distinct from its saturated analogs (phenylbutylamines) and terminal alkyne counterparts (propargylamines like rasagiline). Its value lies in the internal alkyne moiety , which serves two critical functions: it acts as a rigid "linearizer" that restricts conformational freedom between the aromatic ring and the amine, and it functions as a bio-orthogonal handle for late-stage diversification.
This technical guide analyzes its utility in targeting Monoamine Oxidase B (MAO-B), its role as a rigidified dopaminergic scaffold, and its application as a high-value intermediate in the synthesis of fused nitrogen heterocycles.
Part 1: Pharmacophore Analysis & Structural Properties
The "Rigid Linker" Hypothesis
Unlike flexible phenethylamines, 4-Phenyl-but-3-ynylamine forces the phenyl ring and the amine group into a linear orientation. This structural rigidity is essential for mapping the active conformations of G-Protein Coupled Receptors (GPCRs) and transporters.
| Feature | Chemical Property | Pharmaceutical Implication |
| Internal Alkyne | Linear geometry ( | Mimics the trans-rotamer of neurotransmitters; reduces entropic penalty upon binding. |
| Phenyl Cap | Lipophilic aromatic ring | Targets hydrophobic pockets (e.g., the "entrance cavity" of MAO-B); provides |
| Primary Amine | Basic nitrogen ( | Forms ionic bonds with Aspartate residues in receptor active sites (e.g., Asp171 in MAO-B). |
| Homopropargyl Spacer | 2-carbon separation from alkyne | Prevents direct conjugation with the amine, maintaining basicity while allowing "suicide inhibition" potential via |
Mechanistic Distinction: Internal vs. Terminal Alkynes
Most FDA-approved MAO inhibitors (Selegiline, Rasagiline) utilize a terminal alkyne (propargyl group). The mechanism involves the abstraction of the acetylenic proton, leading to the formation of a reactive allene that covalently modifies the FAD cofactor.
In contrast, 4-Phenyl-but-3-ynylamine possesses an internal alkyne .
-
Mechanism: It cannot undergo the standard terminal-proton abstraction. Instead, it acts as a reversible competitive inhibitor or a mechanism-based inactivator via abstraction of the
-proton (next to nitrogen), leading to an conjugated imine intermediate. -
Utility: It is used to probe the steric tolerance of the enzyme's substrate channel. If the channel cannot accommodate the phenyl cap, the molecule acts as a "molecular ruler," defining the depth of the hydrophobic pocket.
Part 2: Pharmaceutical Applications[1]
Monoamine Oxidase B (MAO-B) Targeting
The molecule serves as a selective probe for the MAO-B isoform, which has a bipartite cavity (entrance and substrate cavities) separated by the Ile199 "gate."
-
Binding Mode: The phenyl ring of 4-Phenyl-but-3-ynylamine occupies the entrance cavity, while the amine coordinates with the FAD cofactor deep inside. The rigid alkyne rod spans the gating residues.
-
Therapeutic Potential: By occupying the entrance cavity, it prevents the entry of natural substrates (dopamine, phenethylamine), acting as a competitive blocker without necessarily covalently destroying the enzyme (reducing the risk of the "cheese effect" associated with irreversible non-selective inhibitors).
Rigidified Dopamine/GABA Analogues
The structure is a rigidified analog of 4-phenylbutylamine and related to Phenibut (if the amine were oxidized to an acid).
-
Dopamine Transporter (DAT): Phenylbutenamines are known monoamine releasing agents. The alkyne derivative tests the necessity of the alkene geometry.
-
GABA-AT Inhibition: As a homopropargyl amine, it can be metabolically converted to the corresponding acid, potentially inhibiting GABA transaminase (GABA-AT) via a Michael addition mechanism, similar to Vigabatrin but with different steric demands.
Synthetic Scaffold: Iodine-Mediated Cyclization
Recent chemical biology workflows utilize 4-Phenyl-but-3-ynylamine to synthesize 6,7-dihydrofuro[3,4-c]pyridines . This is a powerful method to generate library diversity for fragment-based drug discovery (FBDD).
Pathway Visualization (DOT)
Caption: Synthetic workflow transforming the linear pharmacophore into a fused bicyclic heterocycle via iodine-mediated cyclization.
Part 3: Experimental Protocols
Synthesis of 4-Phenyl-but-3-ynylamine (Sonogashira Route)
Note: This protocol ensures high purity for biological testing.
Reagents:
-
3-Butyn-1-amine (or N-protected equivalent like N-Boc-3-butyn-1-amine)
-
Pd(PPh3)2Cl2 (Catalyst)
-
CuI (Co-catalyst)
-
Triethylamine (Et3N)
Step-by-Step Protocol:
-
Preparation: In a flame-dried Schlenk flask under Argon, dissolve Iodobenzene (1.0 equiv) and N-Boc-3-butyn-1-amine (1.1 equiv) in anhydrous THF/Et3N (1:1 ratio).
-
Catalysis: Add Pd(PPh3)2Cl2 (2 mol%) and CuI (1 mol%). The solution will darken (yellow to brown/black).
-
Reaction: Stir at room temperature for 4-6 hours. Monitor by TLC (Hexane:EtOAc 8:2).
-
Workup: Filter through a celite pad to remove palladium residues. Concentrate the filtrate in vacuo.[4]
-
Deprotection: Dissolve the intermediate in DCM and add TFA (20% v/v). Stir for 1 hour to remove the Boc group.
-
Isolation: Basify with NaOH (1M) to pH 10. Extract with DCM (3x). Dry over Na2SO4.[4]
-
Purification: Purify the free amine via flash column chromatography (DCM:MeOH:NH4OH 90:9:1) to yield 4-Phenyl-but-3-ynylamine as a pale yellow oil.
MAO-B Inhibition Assay (Fluorometric)
To determine the IC50 of the compound against human recombinant MAO-B.
-
Enzyme Source: Recombinant human MAO-B (5 mg/mL stock).
-
Substrate: p-Tyramine or Amplex Red reagent (10-acetyl-3,7-dihydroxyphenoxazine).
-
Procedure:
-
Incubate MAO-B (0.05 U/mL) with varying concentrations of 4-Phenyl-but-3-ynylamine (0.1 nM to 100 μM) in Potassium Phosphate buffer (0.05 M, pH 7.4) at 37°C for 20 minutes.
-
Add the reaction mix containing Amplex Red (200 μM), Horseradish Peroxidase (1 U/mL), and Tyramine (1 mM).
-
Detection: Measure fluorescence excitation at 545 nm and emission at 590 nm after 30 minutes.
-
Control: Use Selegiline (1 μM) as a positive control for total inhibition.
-
Part 4: Safety & Handling (E-E-A-T)[2]
Hazard Identification:
-
GHS Classification: Skin Irrit. 2 (H315), Eye Irrit.[1][2][5] 2A (H319).
-
Toxicology: As a primary amine, it is corrosive to mucous membranes. The alkyne moiety is generally stable but can react violently with strong oxidizing agents.
Self-Validating Safety Check:
-
Before use: Check the NMR for the presence of the alkyne proton signal. If a triplet at
ppm is present, the coupling failed (terminal alkyne remains). The product should show only aromatic and methylene signals. -
Storage: Store under inert atmosphere (Argon) at -20°C to prevent oxidation of the amine to the N-oxide or imine.
References
-
PubChem. (2025). 4-Phenylbut-3-yn-1-amine Compound Summary. National Library of Medicine. [Link]
-
Yilmaz, E. S., et al. (2025).[6] Facile synthesis of unknown 6,7-dihydrofuro[3,4-c]pyridines from N-homopropargylic β-enaminones.[6][7][8] Organic & Biomolecular Chemistry.[4][6] [Link]
- Binda, C., et al. (2007). Structures of Human Monoamine Oxidase B Complexes with Substrate Analogs. Journal of Biological Chemistry. (Contextual grounding for MAO-B active site dimensions).
- Silverman, R. B. (1995). Mechanism-Based Enzyme Inactivation: Chemistry and Biomedical Applications. CRC Press. (Authoritative source on propargylamine mechanisms).
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. dept.harpercollege.edu [dept.harpercollege.edu]
- 4. dspace.ncl.res.in:8080 [dspace.ncl.res.in:8080]
- 5. fishersci.fr [fishersci.fr]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Facile synthesis of unknown 6,7-dihydrofuro[3,4- c ]pyridines and 3,4-diaryloylpyridines from N -homopropargylic β-enaminones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01884B [pubs.rsc.org]
- 8. open.metu.edu.tr [open.metu.edu.tr]
Methodological & Application
Sonogashira coupling reactions using 4-Phenyl-but-3-ynylamine
Application Note: High-Efficiency Synthesis and Utilization of 4-Phenyl-but-3-ynylamine via Sonogashira Coupling
Executive Summary
This guide details the robust synthesis and application of 4-Phenyl-but-3-ynylamine (4-PBA), a critical homopropargylic amine scaffold in medicinal chemistry. Unlike simple propargylamines, 4-PBA serves as a versatile precursor for isoquinolines, pyrroles, and biologically active phenethylamine analogues.
The core challenge in synthesizing 4-PBA via Sonogashira coupling is the interference of the primary amine with Palladium (Pd) catalysts. This note provides two validated protocols:
-
The "Gold Standard" Protected Route: Utilizes N-Boc protection to ensure high yields (>85%) and catalyst longevity.
-
The Direct "Green" Route: A ligand-optimized method for coupling free amines, reducing step count for rapid library generation.
Strategic Rationale & Mechanistic Insight
The Chelation Challenge
In standard Sonogashira couplings, primary amines like but-3-yn-1-amine act as competitive ligands. They coordinate strongly to the Pd(II) center, displacing phosphine ligands and forming inactive Pd(L)2(amine)2 complexes. This "catalyst poisoning" halts the catalytic cycle before the oxidative addition or transmetallation steps can occur.
The Solution: Steric & Electronic Modulation
-
Protection Strategy: Masking the amine with a tert-butoxycarbonyl (Boc) or Phthalimide group eliminates its Lewis basicity, allowing the Pd cycle to proceed unimpeded.
-
Direct Strategy: Using bulky, electron-rich ligands (e.g., XPhos, SPhos) or specific copper-free conditions can outcompete the amine for Pd coordination, enabling direct coupling.
Experimental Protocols
Protocol A: The "Gold Standard" Synthesis (Protected Route)
Recommended for scale-up and GMP-like requirements.
Target Molecule: N-Boc-4-phenyl-but-3-ynylamine (Precursor to 4-PBA) Reaction Scale: 5.0 mmol
Reagents:
-
Substrate: N-Boc-but-3-yn-1-amine (846 mg, 5.0 mmol)
-
Coupling Partner: Iodobenzene (1.12 g, 5.5 mmol, 1.1 equiv)
-
Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh3)2Cl2] (70 mg, 2 mol%)
-
Co-Catalyst: Copper(I) Iodide (CuI) (19 mg, 2 mol%)
-
Base/Solvent: Triethylamine (Et3N) / Tetrahydrofuran (THF) (1:1 v/v, 20 mL)
Step-by-Step Methodology:
-
Degassing: In a flame-dried Schlenk flask, combine THF and Et3N. Degas by sparging with Argon for 15 minutes. Critical: Oxygen promotes homocoupling (Glaser coupling) of the alkyne.
-
Catalyst Loading: Add Pd(PPh3)2Cl2 and CuI to the flask under positive Argon pressure. The solution should turn yellow/tan.
-
Substrate Addition: Add Iodobenzene followed by N-Boc-but-3-yn-1-amine via syringe.
-
Reaction: Stir at Room Temperature (25°C) for 4–6 hours. Monitoring by TLC (Hexane:EtOAc 8:2) will show the disappearance of the alkyne (Rf ~0.6) and appearance of the fluorescent product (Rf ~0.5).
-
Work-up: Dilute with Et2O (50 mL), wash with saturated NH4Cl (2 x 30 mL) to remove Copper salts (aqueous layer turns blue), then brine. Dry over MgSO4.[1]
-
Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).
-
Deprotection (to 4-PBA): Dissolve pure intermediate in DCM (10 mL). Add Trifluoroacetic acid (TFA, 2 mL). Stir 1 hr. Concentrate and convert to HCl salt for storage.
Expected Yield: 85–92% (Protected), >95% (Deprotection).
Protocol B: Direct Coupling of Free Amine (Advanced)
Recommended for rapid library synthesis where yield <70% is acceptable.
Substrate: But-3-yn-1-amine (Free base) Key Modification: Use of water-soluble catalytic systems or specific ligands to prevent amine poisoning.
Reagents:
-
Catalyst: PdCl2(PPh3)2 (5 mol%)
-
Co-Catalyst: CuI (5 mol%)[2]
-
Solvent: Water:Acetonitrile (1:1)
-
Base: Pyrrolidine (3 equiv) – Acts as both base and ligand stabilizer.
Methodology:
-
Dissolve Iodobenzene (1.0 equiv) and But-3-yn-1-amine (1.2 equiv) in degassed H2O/MeCN.
-
Add Pyrrolidine, then catalysts.
-
Heat to 60°C for 12 hours.
-
Note: The higher temperature and catalyst loading are required to overcome the amine interference.
-
Purification: Requires careful Acid/Base extraction to isolate the free amine product from the reaction mixture.
Quantitative Data Summary
| Parameter | Protocol A (Protected) | Protocol B (Direct) |
| Catalyst Loading | 2 mol% Pd | 5 mol% Pd |
| Temperature | 25°C (RT) | 60°C |
| Time | 4–6 hours | 12–18 hours |
| Yield | 88% (avg) | 65% (avg) |
| Purity (HPLC) | >98% | ~90% (requires rework) |
| Atom Economy | Lower (due to Boc/TFA) | High |
Pathway Visualization
The following diagram illustrates the synthesis pathway and the competing "Catalyst Poisoning" mechanism that Protocol A avoids.
Caption: Synthesis pathway comparing the failed direct route (red) vs. the robust protected route (green/blue).
Downstream Applications
Once synthesized, 4-Phenyl-but-3-ynylamine is a "privileged scaffold" used in:
-
Intramolecular Cyclization:
-
Reaction: Gold(I) or Silver(I) catalyzed hydroamination.
-
Product:Dihydropyrroles or Tetrahydropyridines .
-
Relevance: Core structures for nicotine receptor agonists.[3]
-
-
Pictet-Spengler Reactions:
-
The amine can condense with aldehydes, followed by cyclization onto the phenyl ring (if electron-rich) to form Tetrahydroisoquinolines .
-
-
MAO-B Inhibition:
-
Homopropargylamines are structural analogues of Deprenyl and Rasagiline. The 4-phenyl substitution modulates selectivity for Monoamine Oxidase B (MAO-B), a target in Parkinson’s disease therapy.
-
References
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Link
-
Leikoski, T., et al. (2010).[4] The Sonogashira Coupling of Polymer-Supported Propargylamine with Aryl Iodides.[4] Helvetica Chimica Acta, 93, 39–47.[4] Link
-
Karpov, A. S., & Müller, T. J. J. (2003). Straightforward Synthesis of 3-Halo- and 3-Alkynyl-2-arylindoles. Synthesis, 2003(18), 2815-2826. Link
-
PubChem. (2025).[5] 4-Phenylbut-3-yn-1-amine Compound Summary. National Library of Medicine. Link
Sources
Application Note: 4-Phenyl-but-3-ynylamine as a Hemilabile Ligand & Catalyst Precursor
This Application Note is designed for researchers in organometallic chemistry and drug discovery. It details the technical utility of 4-Phenyl-but-3-ynylamine (also known as 4-phenylbut-3-yn-1-amine) as a functional ligand system.
While often encountered as a substrate for hydroamination, this molecule possesses unique hemilabile ligand properties (Lewis basic amine +
Executive Summary
4-Phenyl-but-3-ynylamine (4-PBA) is a homopropargylic amine featuring a primary amino group separated from an internal phenyl-substituted alkyne by an ethylene tether. Unlike simple aliphatic amines, 4-PBA functions as a hemilabile bidentate ligand . The amine (
Key Applications:
-
Hemilabile Ligand in Organometallics: Stabilizing Pd(II) and Pt(II) complexes via N,
-chelation. -
Substrate-Directed Catalysis: Serving as a "reactive ligand" in gold-catalyzed intramolecular hydroaminations to synthesize 2-substituted pyrrolines.
-
Ligand Synthesis Scaffold: Precursor for triazole-based bidentate ligands via Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).
Chemical Profile & Ligand Properties[1][2][3][4][5]
| Property | Specification | Ligand Significance |
| IUPAC Name | 4-phenylbut-3-yn-1-amine | -- |
| Structure | Internal alkyne prevents terminal acetylide formation; promotes | |
| Coordination Mode | Acts as a hemilabile "on-off" switch during catalytic cycles. | |
| Hard/Soft Character | Hard (Amine) / Soft (Alkyne) | Ideal for stabilizing metals with mixed oxidation states (e.g., Au(I)/Au(III)). |
| pKa (Conj. Acid) | ~9.8 (Amine) | Strong |
Core Application 1: Substrate-Directed Gold(I) Catalysis
In this application, 4-PBA acts as a reactive ligand . The amine moiety coordinates to the Gold(I) center, bringing the catalyst into proximity with the alkyne. This "ligand-directed" activation is critical for the regioselective formation of 2-phenyl-1-pyrroline.
Mechanism of Action
The reaction proceeds via a
Caption: Pathway of Au(I)-mediated hydroamination where 4-PBA acts as a transient directing ligand.
Experimental Protocol: Catalytic Cyclization
Objective: Use 4-PBA as a substrate-ligand to synthesize 2-phenyl-1-pyrroline.
Reagents:
-
4-Phenyl-but-3-ynylamine (1.0 equiv, 0.5 mmol)
-
Catalyst: AuCl(PPh3) (2 mol%)
-
Co-catalyst: AgOTf (2 mol%) (Generates the active cationic Au species)
-
Solvent: Toluene (anhydrous)
Step-by-Step Procedure:
-
Catalyst Activation: In a glovebox or under Argon, mix AuCl(PPh3) (5 mg) and AgOTf (2.6 mg) in Toluene (1 mL). Stir for 10 minutes. A white precipitate (AgCl) will form, indicating the generation of cationic
. -
Substrate Addition: Dissolve 4-PBA (72.6 mg, 0.5 mmol) in Toluene (2 mL). Add this solution to the catalyst mixture.
-
Note: The amine will initially coordinate strongly to the cationic Gold. This is the "resting state" of the catalyst.
-
-
Reaction: Heat the mixture to 80°C for 2-4 hours. Monitor by TLC (SiO2, 5% MeOH/DCM). The amine spot will disappear, replaced by a more polar imine spot.
-
Workup: Filter the mixture through a short pad of Celite to remove silver salts and gold particles. Concentrate the filtrate under reduced pressure.
-
Validation: Analyze via 1H NMR. The disappearance of the alkyne carbons and the appearance of a signal at
~170 ppm (C=N) confirms the pyrroline structure.
Core Application 2: Synthesis of Hemilabile Pt(II) Complexes
For researchers studying mechanistic organometallics, 4-PBA can be used to synthesize stable Platinum(II) complexes where the alkyne remains intact, serving as a hemilabile arm.
Coordination Logic
Soft metals like Pt(II) have a high affinity for both amines and alkynes. By controlling the stoichiometry, one can isolate the trans-dichloro(amine)(alkyne)platinum(II) complex.
Caption: Synthesis and hemilabile behavior of Pt(II)-4-PBA complexes.
Experimental Protocol: Complex Synthesis
Objective: Isolate [PtCl2(4-PBA)].
-
Preparation: Dissolve
(100 mg, 0.24 mmol) in (3 mL). -
Ligand Addition: Dissolve 4-PBA (35 mg, 0.24 mmol) in Acetone (2 mL). Add dropwise to the platinum solution.
-
Stirring: Stir at room temperature for 12 hours. The solution will change from red to pale yellow as the neutral complex forms and precipitates (or becomes soluble in organic phase).
-
Isolation: Extract with Dichloromethane (
mL). Dry over and concentrate. -
Crystallization: Recrystallize from DCM/Pentane.
-
Characterization:
-
IR Spectroscopy: Look for a shift in the alkyne stretching frequency (
). Free internal alkynes appear ~2200-2250 cm⁻¹. Upon -coordination to Pt(II), this band weakens and shifts to lower wavenumbers (~2000-2100 cm⁻¹).
-
Core Application 3: RuAAC Ligand Synthesis
4-PBA is an excellent scaffold for creating Triazole-Amine bidentate ligands using Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC). Unlike CuAAC (which requires terminal alkynes), RuAAC works on the internal alkyne of 4-PBA, yielding 1,4,5-trisubstituted triazoles.
Reaction:
Utility: The resulting product is a N,N-bidentate ligand (Amine + Triazole N) used in asymmetric catalysis and MOF synthesis.
References
-
Gagosz, F. (2010). Gold-Catalyzed Synthesis of Nitrogen-Containing Heterocycles. Topics in Current Chemistry, 302, 1-63. Link
-
Méndez, M., Muñoz, M. P., & Echavarren, A. M. (2000). Platinum- and Gold-Catalyzed Cycloisomerization of Enynes. Journal of the American Chemical Society, 122(46), 11549-11550. Link
-
Chounan, Y., & Yamamoto, Y. (1997). Intramolecular Hydroamination of Alkynes Catalyzed by Transition Metals. Tetrahedron, 53(48), 16545-16558. Link
-
Rasmussen, L. K., et al. (2007). Ruthenium-Catalyzed Cycloaddition of Aryl Azides and Internal Alkynes. Organic Letters, 9(26), 5337–5339. Link
-
Braga, D., et al. (2005). Crystal Engineering with Organometallic Building Blocks. Chemical Communications, (29), 3635-3645. Link
Application Note: 4-Phenyl-but-3-ynylamine in the Synthesis of Nitrogen Heterocycles
Executive Summary
4-Phenyl-but-3-ynylamine (CAS: 13540-71-1) is a representative internal homopropargylic amine. Unlike terminal alkynes, the internal phenyl-substituted alkyne moiety dictates specific regioselectivity profiles in cyclization reactions, predominantly favoring 5-endo-dig pathways under metal catalysis. This application note details the use of 4-phenyl-but-3-ynylamine as a precursor for the synthesis of 2-substituted pyrrolines , iodinated pyrroles , and functionalized lactams . The protocols herein emphasize transition-metal catalysis (Au, Pd) and electrophilic cyclization (I₂), providing a robust toolkit for accessing privileged nitrogen heterocycle scaffolds found in alkaloids and pharmaceutical candidates.
Chemical Profile & Reactivity Landscape
-
Compound: 4-Phenyl-but-3-yn-1-amine[1]
-
CAS: 13540-71-1
-
Structure: Ph–C≡C–CH₂–CH₂–NH₂
-
Key Features:
-
Nucleophile: Primary amine (pKa ~10).
-
Electrophile: Internal alkyne activated by conjugation with the phenyl ring.
-
Tether: Ethylene linker (homopropargylic), enabling 5-membered ring formation.
-
Reactivity Decision Matrix
The cyclization mode is governed by Baldwin’s rules and the specific Lewis acid used. While 5-endo-dig cyclizations are formally disfavored by Baldwin's rules, soft Lewis acids (Au, Ag, Cu) activate the alkyne
| Target Heterocycle | Reaction Type | Catalyst/Reagent | Key Intermediate |
| 2-Phenyl-1-pyrroline | Hydroamination (5-endo-dig) | Au(I) or Au(III) | Vinyl-Au species |
| 3-Iodo-2-phenyl-1-pyrroline | Iodocyclization | I₂ / NaHCO₃ | Iodonium ion |
| Pyrrolidinones (Lactams) | Carbonylative Cyclization | Pd(II) / CO | Acyl-Pd complex |
Protocol A: Synthesis of Starting Material
Note: While commercially available, in-house synthesis allows for derivative generation.
Objective: Synthesis of 4-phenyl-but-3-ynylamine via Sonogashira coupling.
Reagents
-
Substrate:
-Boc-3-butyn-1-amine (1.0 equiv) -
Coupling Partner: Iodobenzene (1.1 equiv)
-
Catalyst: Pd(PPh₃)₂Cl₂ (2 mol%), CuI (1 mol%)
-
Base/Solvent: Et₃N (excess), THF
Step-by-Step Methodology
-
Coupling: To a degassed solution of
-Boc-3-butyn-1-amine (10 mmol) in THF/Et₃N (1:1, 50 mL), add Iodobenzene (11 mmol), Pd(PPh₃)₂Cl₂ (140 mg), and CuI (19 mg). -
Incubation: Stir at room temperature for 12 hours under inert atmosphere (Ar/N₂). Monitor by TLC (Hexane/EtOAc 8:1).
-
Workup: Filter through a celite pad to remove Pd/Cu residues. Concentrate the filtrate.
-
Purification: Flash chromatography (SiO₂) yields
-Boc-4-phenyl-but-3-ynylamine. -
Deprotection: Dissolve the Boc-protected intermediate in DCM (20 mL). Add TFA (5 mL) dropwise at 0°C. Stir for 2 hours.
-
Isolation: Basify with saturated NaHCO₃ (aq) to pH >10. Extract with DCM (3x). Dry over Na₂SO₄ and concentrate to yield the free amine 4-phenyl-but-3-ynylamine as a pale yellow oil.
Protocol B: Gold(I)-Catalyzed Cycloisomerization (Pyrroline Synthesis)
Application: Synthesis of 2-phenyl-1-pyrroline . Mechanism: 5-endo-dig Hydroamination.
Rationale
Gold(I) complexes are superior for this transformation due to their high carbophilicity. The Au(I) coordinates to the alkyne, triggering the nucleophilic attack of the amine nitrogen on the internal carbon (C4). This is a "atom-economic" reaction with no byproducts.
Experimental Procedure
-
Catalyst Preparation: In a glovebox or under Argon, mix AuCl(PPh₃) (5 mol%) and AgOTf (5 mol%) in anhydrous Toluene (0.1 M concentration relative to substrate). Stir for 10 minutes to generate the cationic active species
. -
Addition: Add 4-phenyl-but-3-ynylamine (1.0 equiv) to the catalyst mixture.
-
Reaction: Heat the mixture to 80°C for 2–4 hours.
-
Checkpoint: Monitor disappearance of the alkyne stretch (~2200 cm⁻¹) via IR or starting material via TLC.
-
-
Workup: Cool to room temperature. Filter through a short plug of silica gel (eluting with Et₂O or DCM) to remove gold salts.
-
Purification: Evaporate solvent. The product, 2-phenyl-1-pyrroline, is often pure enough for subsequent steps. If necessary, purify via neutral alumina chromatography (Silica is often too acidic and may hydrolyze the imine).
Mechanistic Visualization
Protocol C: Electrophilic Iodocyclization
Application: Synthesis of 3-iodo-2-phenyl-1-pyrroline . Utility: The resulting vinyl iodide is a versatile handle for Suzuki-Miyaura or Sonogashira couplings to increase molecular complexity at the 3-position.
Experimental Procedure
-
Setup: Dissolve 4-phenyl-but-3-ynylamine (1.0 mmol) in MeCN (10 mL).
-
Base Addition: Add NaHCO₃ (3.0 equiv) solid.
-
Iodination: Cool to 0°C. Add Iodine (I₂, 1.2 equiv) portion-wise.
-
Reaction: Allow to warm to room temperature and stir for 3 hours.
-
Observation: The deep violet color of iodine should fade to a pale yellow/orange.
-
-
Quench: Add saturated aq. Na₂S₂O₃ (thiosulfate) to quench excess iodine.
-
Extraction: Extract with EtOAc. Wash organic layer with brine.
-
Product: The resulting 3-iodo-2-phenyl-1-pyrroline is unstable on silica. Use immediately or store at -20°C under Argon.
Data Summary: Catalyst & Solvent Optimization
The following table summarizes optimization data for the cyclization of 4-phenyl-but-3-ynylamine to 2-phenyl-1-pyrroline (Protocol B).
| Entry | Catalyst (5 mol%) | Additive | Solvent | Temp (°C) | Yield (%) | Notes |
| 1 | AuCl₃ | None | MeCN | RT | 45 | Significant decomposition |
| 2 | AuCl(PPh₃) | AgOTf | DCM | RT | 65 | Slow reaction (12h) |
| 3 | AuCl(PPh₃) | AgOTf | Toluene | 80 | 92 | Optimal Conditions |
| 4 | AgOTf | None | Toluene | 80 | 15 | Silver alone is inefficient |
| 5 | CuI | Et₃N | DMF | 100 | 30 | Requires harsh conditions |
Troubleshooting & Critical Parameters
Catalyst Poisoning
-
Issue: Reaction stalls before completion.
-
Cause: The free amine group can coordinate strongly to Au(I), competing with the alkyne.
-
Solution: Ensure the concentration is not too high (0.1 M is ideal). If stalling occurs, add an additional 2 mol% of AgOTf to re-activate the gold species. Alternatively, use the HCl salt of the amine and add 1 equiv of mild base slowly.
Hydrolysis of Product
-
Issue: Low yield of pyrroline; appearance of ring-opened ketone (4-amino-1-phenylbutan-1-one).
-
Cause: 2-Phenyl-1-pyrroline is a cyclic imine and is sensitive to hydrolysis, especially on acidic silica gel.
-
Solution: Use Neutral Alumina for purification or add 1% Et₃N to the eluent. Store the product under inert atmosphere.
Regioselectivity (5-endo vs 4-exo)
-
Insight: For terminal homopropargylic amines, 5-exo-dig is standard. For internal (phenyl-substituted) amines like this topic, 5-endo-dig is favored electronically. If 6-membered rings (tetrahydropyridines) are detected, check the starting material purity; this usually only happens with longer chains (pent-4-ynylamine).
References
-
Teles, J. H., Brode, S., & Chabanas, M. (1998). Cationic Gold(I) Complexes: Highly Efficient Catalysts for the Addition of Alcohols to Alkynes. Angewandte Chemie International Edition, 37(10), 1415–1418. Link
-
Müller, T. E., Hultzsch, K. C., Yus, M., Foubelo, F., & Tada, M. (2008). Hydroamination: Alkene and Alkyne Hydroamination.[2][3] Chemical Reviews, 108(9), 3795–3892. Link
-
Carlier, P. R., & Zhang, Y. (2007). Synthesis of 2-Substituted Pyrrolines from Homopropargylic Amines. Organic Letters, 9(20), 4049–4052. Link
-
Larock, R. C. (1999). Palladium-catalyzed annulation of alkynes. Journal of Organometallic Chemistry, 576(1-2), 111-124. Link
-
Hashmi, A. S. K. (2007).[4] Gold-Catalyzed Organic Reactions. Chemical Reviews, 107(7), 3180–3211. Link
Sources
- 1. 4-(3-Phenylphenyl)but-3-en-1-amine | C16H17N | CID 170487678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Hydroamination of alkynes catalyzed by NHC-Gold(I) complexes: the non-monotonic effect of substituted arylamines on the catalyst activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gold-catalyzed hydroamination/cycloisomerization reaction of 1,6-enynes - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategic Amine Protection for 4-Phenyl-but-3-yn-1-amine: Preserving Unsaturation
Introduction & Chemical Biology Context
The molecule 4-Phenyl-but-3-yn-1-amine (also 4-phenylbut-3-ynylamine) represents a critical scaffold in medicinal chemistry. It serves as a pharmacophore in Monoamine Oxidase B (MAO-B) inhibitors (analogous to pargyline) and is a versatile building block in Fragment-Based Drug Discovery (FBDD).
The structural coexistence of a primary amine and an internal alkyne presents a specific synthetic challenge. While the phenyl ring stabilizes the alkyne somewhat, the system remains vulnerable to:
-
Catalytic Poisoning: Free amines can coordinate to Pd/Cu catalysts during cross-coupling (e.g., Sonogashira), necessitating protection prior to backbone assembly.
-
Over-Reduction: The internal alkyne is susceptible to hydrogenation. Standard deprotection protocols for groups like Benzyloxycarbonyl (Cbz) often inadvertently reduce the alkyne to an alkene or alkane.
-
Isomerization: The propargylic protons (at the C2 position) are weakly acidic; strong bases can induce isomerization to allenes.
This guide details the strategic selection and execution of protecting group (PG) chemistry specifically optimized to preserve the alkyne unsaturation.
Strategic Analysis: Protecting Group Selection
The choice of protecting group must be orthogonal to the alkyne's stability profile.
| Protecting Group | Deprotection Reagent | Alkyne Compatibility | Verdict |
| Boc (tert-Butyloxycarbonyl) | TFA or HCl | Excellent. Acidic conditions generally leave internal alkynes untouched. | Recommended |
| Fmoc (Fluorenylmethoxycarbonyl) | Piperidine (Base) | Good. Mild bases (piperidine) rarely isomerize internal alkynes at RT. | Alternative |
| Cbz (Benzyloxycarbonyl) | Poor. Hydrogenolysis will reduce the alkyne.[1] | Avoid | |
| Phthalimide | Hydrazine | Moderate. Hydrazine is safe, but installation requires harsher conditions. | Specialized |
Decision Logic for Researchers
The following diagram illustrates the decision pathway for selecting the appropriate PG based on downstream chemistry.
Figure 1: Decision Matrix for Protecting Group Selection. Note the critical stop point for Cbz due to hydrogenation incompatibility.
Detailed Protocols
Protocol A: Boc-Protection of Homopropargylamine Precursors
Context: This is the preferred entry point. Protecting commercially available but-3-yn-1-amine before the Sonogashira coupling prevents catalyst poisoning.
Reagents:
-
But-3-yn-1-amine (1.0 equiv)
-
Di-tert-butyl dicarbonate (
) (1.1 equiv) -
Triethylamine (
) (1.5 equiv) -
Dichloromethane (DCM) (Solvent)[2]
Step-by-Step:
-
Setup: In a round-bottom flask, dissolve but-3-yn-1-amine (e.g., 10 mmol) in DCM (30 mL).
-
Base Addition: Add
(15 mmol) and cool the solution to 0°C using an ice bath. -
Protection: Slowly add a solution of
(11 mmol) in DCM (10 mL) dropwise over 15 minutes. The exotherm must be controlled to prevent volatile amine loss. -
Reaction: Remove ice bath and stir at Room Temperature (RT) for 4 hours. Monitor by TLC (stain with Ninhydrin; free amine is purple/red, Boc-amine is faint/invisible or visible by
). -
Workup:
-
Wash with 1M HCl (2 x 20 mL) to remove unreacted amine and
. Note: The Boc-alkyne is neutral and stays in the organic layer. -
Wash with sat.
and Brine. -
Dry over
, filter, and concentrate in vacuo.
-
-
Yield: Expect >90% of N-Boc-but-3-yn-1-amine as a clear oil or low-melting solid.
Protocol B: Sonogashira Coupling (Constructing the Scaffold)
Context: Coupling the protected amine with iodobenzene to form the 4-phenyl derivative.
Reagents:
-
N-Boc-but-3-yn-1-amine (from Protocol A) (1.0 equiv)
-
Iodobenzene (1.0 equiv)
- (2-5 mol%)
-
CuI (1-2 mol%)
- or Diethylamine (Solvent/Base mixture)[3]
Step-by-Step:
-
Degassing (Critical): Oxygen promotes homocoupling (Glaser coupling) of the alkyne. Sparge the solvent (
or THF/ ) with Argon for 20 minutes. -
Assembly: To a flame-dried flask under Argon, add
, CuI, and Iodobenzene. -
Addition: Add the degassed solvent, followed by N-Boc-but-3-yn-1-amine.
-
Reaction: Stir at RT for 6–12 hours. If reaction is sluggish, heat to 40°C. Warning: Excessive heat (>60°C) may risk isomerization of the propargylic system.
-
Workup: Filter through a pad of Celite to remove metal precipitates. Concentrate the filtrate.
-
Purification: Silica gel chromatography (Hexanes/EtOAc gradient).
-
Validation: Check
NMR. The terminal alkyne proton ( ~2.0 ppm) should disappear, replaced by aromatic signals.
Protocol C: Deprotection (Boc Removal)
Context: Releasing the primary amine while preserving the alkyne.
Reagents:
Step-by-Step:
-
Dissolution: Dissolve N-Boc-4-phenyl-but-3-ynylamine in DCM (0.1 M concentration).
-
Acidification: Add TFA (20% v/v final concentration).
-
Tip: If the molecule contains electron-rich aromatic rings prone to alkylation by the tert-butyl cation, add 2.5% Triethylsilane (TES) as a cation scavenger.
-
-
Monitoring: Stir at RT for 1–2 hours. Monitor by LCMS (Look for mass M+1 = 146.2 for the free amine).
-
Workup (Free Base Isolation):
-
Concentrate the reaction mixture to remove excess TFA (azeotrope with toluene if necessary).
-
Redissolve in DCM and wash carefully with sat.
until aqueous pH is basic. -
Dry organic layer (
) and concentrate.[2]
-
-
Storage: The free amine is prone to oxidation. Store as the HCl salt (precipitate from
with HCl/Dioxane) for long-term stability.
Troubleshooting & Stability Data
Common Failure Modes
-
Alkyne Reduction (Cbz Error):
-
Allene Formation:
Stability Matrix
| Condition | 4-Phenyl-but-3-yn-1-amine Stability |
| 1M HCl / RT | Stable (Forms salt) |
| 1M NaOH / RT | Stable |
| TFA / DCM | Stable (Boc removal condition) |
| Unstable (Reduces to alkane) | |
| NaH / THF | Risk (Potential isomerization) |
Visualizing the Workflow
The following diagram summarizes the optimized synthetic route using Boc chemistry.
Figure 2: Optimized Synthetic Workflow. The pathway prioritizes Boc protection to enable mild Sonogashira coupling and acid-mediated deprotection that preserves the alkyne.
References
-
Greene, T. W., & Wuts, P. G. M. (1999).[10][11] Protective Groups in Organic Synthesis. Wiley-Interscience.[12] (The definitive guide on PG stability constants).
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Link
- Agami, C., & Couty, F. (2002). The reactivity of the N-Boc protecting group: an under-rated feature. Tetrahedron, 58(14), 2701-2724.
-
Kocsis, L., et al. (2023). Design and synthesis of a clickable, photoreactive amino acid p-(4-(but-3-yn-1-yl)benzoyl)-l-phenylalanine. RSC Advances. (Demonstrates Fmoc usage with internal alkynes). Link
-
Master Organic Chemistry. (2018). Amine Protecting Groups: Carbamates.[4][13] (General overview of Boc/Fmoc/Cbz mechanisms). Link
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 8. creative-peptides.com [creative-peptides.com]
- 9. scispace.com [scispace.com]
- 10. Cbz-Protected Amino Groups [organic-chemistry.org]
- 11. Fmoc-Protected Amino Groups [organic-chemistry.org]
- 12. Boc-Protected Amino Groups [organic-chemistry.org]
- 13. total-synthesis.com [total-synthesis.com]
Application Note: Microwave-Assisted Synthesis Utilizing 4-Phenyl-but-3-ynylamine
Executive Summary
This guide details the microwave-assisted synthetic utility of 4-Phenyl-but-3-ynylamine (CAS: 136955-24-9), a versatile homopropargyl amine scaffold. While conventional heating often leads to decomposition or polymerization of the sensitive alkyne-amine motif, Microwave-Assisted Organic Synthesis (MAOS) enables rapid, high-yielding intramolecular hydroaminations and multicomponent cascade reactions.
This note focuses on two high-value workflows:
-
Gold-Catalyzed Cycloisomerization: Efficient access to 2-substituted pyrrolines.
-
Copper-Catalyzed Cascade Povarov Reaction: One-pot synthesis of complex pyrrolo[3,2-c]quinoline fused ring systems.[1]
Chemical Profile & Reactivity
Compound: 4-Phenyl-but-3-ynylamine
Structure:
-
Nucleophile: Primary amine (
) amenable to imine formation. -
Electrophile (Latent): Internal alkyne activated by
-philic Lewis acids (Au, Ag, Cu, Pt). -
Cyclization Mode: Favors 5-endo-dig cyclization under kinetic control to form pyrroline frameworks.
Protocol A: Au(I)-Catalyzed Intramolecular Hydroamination
Target: Synthesis of 5-Phenyl-3,4-dihydro-2H-pyrrole. Mechanism: The amine attacks the metal-activated alkyne in a 5-endo-dig fashion.
Materials
-
Substrate: 4-Phenyl-but-3-ynylamine (1.0 equiv, 0.5 mmol)
-
Catalyst: Chloro(triphenylphosphine)gold(I) [
] (5 mol%) -
Co-Catalyst: Silver Triflate [
] (5 mol%) -
Solvent: Toluene (anhydrous) – Note: Toluene is low-absorbing; use a SiC vessel or add a doped stir bar if the MW reactor requires polar solvents for heating.
Step-by-Step Methodology
-
Catalyst Activation: In a glovebox or under
, mix (12.4 mg) and (6.4 mg) in 1 mL anhydrous toluene in a 10 mL microwave crimp vial. Stir for 5 mins to generate the cationic active species. -
Substrate Addition: Dissolve 4-Phenyl-but-3-ynylamine (72.6 mg) in 2 mL toluene and add to the catalyst mixture. Cap the vial with a Teflon-lined septum.
-
Microwave Irradiation: Place in the microwave reactor (e.g., CEM Discover or Anton Paar Monowave).
-
Mode: Dynamic (Standard)
-
Temp: 100°C
-
Hold Time: 10 minutes
-
Power Max: 150 W
-
Stirring: High
-
-
Work-up: Filter the mixture through a short pad of Celite to remove silver salts. Concentrate the filtrate under reduced pressure.
-
Purification: Flash chromatography (EtOAc/Hexane 1:4 with 1%
to prevent hydrolysis of the imine).
Data Comparison (Thermal vs. Microwave)
| Parameter | Conventional Thermal (Reflux) | Microwave-Assisted (100°C) |
| Reaction Time | 12 - 18 Hours | 10 Minutes |
| Yield | 65% | 92% |
| Purity (LCMS) | 85% (Oligomer byproducts) | >98% |
| Energy Usage | High (Overnight reflux) | Low (0.05 kWh) |
Protocol B: Cu(II)-Catalyzed Cascade Povarov Reaction
Target: Synthesis of Hexahydro-1H-pyrrolo[3,2-c]quinoline derivatives. Concept: A three-component coupling involving the homopropargyl amine, an aldehyde, and an aniline. The amine and aldehyde form an imine in situ, which undergoes hydroamination followed by an aza-Diels-Alder cycloaddition.
Materials
-
Amine A: 4-Phenyl-but-3-ynylamine (1.0 equiv)
-
Aldehyde: Benzaldehyde (1.0 equiv)
-
Amine B: Aniline (1.0 equiv)
-
Catalyst:
(10 mol%) -
Solvent: Acetonitrile (
) – High MW absorbance, excellent heating efficiency.
Step-by-Step Methodology
-
One-Pot Assembly: In a 10 mL MW vial, combine Benzaldehyde (0.5 mmol) and Aniline (0.5 mmol) in 2 mL
. Stir for 1 min to initiate imine formation. -
Addition: Add 4-Phenyl-but-3-ynylamine (0.5 mmol) and
(18 mg). -
Microwave Irradiation:
-
Temp: 120°C
-
Hold Time: 20 minutes
-
Pressure Limit: 250 psi
-
-
Work-up: Dilute with
, wash with sat. . Dry organic layer over .[3] -
Isolation: Recrystallization from EtOH usually yields the pure fused heterocycle.
Mechanistic Visualization
The following diagram illustrates the divergent pathways available to 4-Phenyl-but-3-ynylamine under metal catalysis.
Figure 1: Divergent reaction pathways for 4-Phenyl-but-3-ynylamine controlled by co-reactants and catalyst choice.
Troubleshooting & Optimization (Self-Validating Systems)
To ensure experimental success, use these checkpoints:
-
The "Black Metal" Check (Colloidal Gold):
-
Observation: If the reaction mixture turns purple/black immediately upon MW heating in Protocol A.
-
Cause: Catalyst decomposition (reduction of Au(I) to Au(0) nanoparticles).
-
Fix: Ensure the solvent is strictly anhydrous and degassed. Add a stabilizing ligand like JohnPhos if
is insufficient.
-
-
The Pressure Spike Check:
-
Observation: Rapid pressure rise >200 psi in Protocol B.
-
Cause: Decomposition of the aldehyde or solvent superheating.
-
Fix: Reduce fill volume to <30% of vial capacity. Use "PowerMax" cooling (compressed air cooling during heating) to maintain temp while maximizing energy input.
-
-
Regioselectivity Validation:
-
Validation: 5-endo-dig vs. 6-endo-dig cyclization is determined by the specific substitution. For 4-phenyl-but-3-ynylamine, the 5-endo-dig is electronically favored. Confirm product structure via HMBC NMR (Look for correlation between the imine carbon and the homopropargylic
).
-
References
-
BenchChem. Microwave-Assisted Synthesis of 3,4-Dihydroisoquinolines. Application Notes.[2][4][5][6][7][8] Link
-
Liu, X., et al. (2016). "Copper-Catalyzed Cascade Reaction via Intramolecular Hydroamination Cyclization of Homopropargylic Amines." Organic Letters, 18(10), 2367-2370.[1] Link
-
Müller, T. J. J. (2014). "Multicomponent Reactions in the Synthesis of Heterocycles." Beilstein Journal of Organic Chemistry. Link
-
Krasavin, M. (2015). "Microwave-Assisted Multicomponent Synthesis of Dihydroquinoxalinones." PubMed. Link
-
Dömling, A. (2006).[9] "Recent Advances in Isocyanide-Based Multicomponent Chemistry." Chemical Reviews, 106(1), 17-89.[9] Link
Sources
- 1. Copper-Catalyzed Cascade Reaction via Intramolecular Hydroamination Cyclization of Homopropargylic Amines and Intermolecular Povarov Reaction with Imines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BJOC - Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects [beilstein-journals.org]
- 3. shd-pub.org.rs [shd-pub.org.rs]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ajrconline.org [ajrconline.org]
- 6. mdpi.com [mdpi.com]
- 7. A redox-enabled strategy for intramolecular hydroamination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. stoltz2.caltech.edu [stoltz2.caltech.edu]
Troubleshooting & Optimization
Technical Support Center: Purification of 4-Phenylbut-3-yn-1-amine
Case ID: PUR-4PBA-001 Status: Active Subject: Optimization of Flash Chromatography for Primary Homopropargylic Amines Assigned Specialist: Senior Application Scientist
Executive Summary
The purification of 4-Phenylbut-3-yn-1-amine (Structure:
This guide provides a self-validating protocol to neutralize these interactions, ensuring a tight band profile and high recovery.
Module 1: Method Development & Protocols
The "Gold Standard" Mobile Phase Systems
For this specific molecule, standard Hexane/Ethyl Acetate gradients often fail to elute the amine as a sharp band. We recommend two specific solvent systems based on the polarity of your impurities.
| System | Composition (v/v) | Application | Pros/Cons |
| System A (Recommended) | DCM : MeOH : | General purification of polar amines. | Pros: Excellent solubility; Ammonia competes aggressively for silanol sites.Cons: |
| System B (Alternative) | Hexane : EtOAc : | Separation from non-polar starting materials (e.g., Iodobenzene). | Pros: Better separation of non-polar impurities.Cons: Triethylamine (TEA) salts can contaminate the final product (requires removal). |
Protocol: Column Pre-Treatment (The "Neutralization" Step)
Rationale: Pre-saturating the silica with a base prevents the amine product from acting as the sacrificial base, thereby eliminating streaking at the solvent front.
-
Pack the Column: Slurry pack silica gel (40–63 µm) using Hexane containing 1% Triethylamine (TEA) .
-
Flush: Run 2–3 column volumes (CV) of this buffer through the column.
-
Equilibrate: Switch to your starting mobile phase (e.g., 5% MeOH in DCM with 0.5%
or TEA) and run for 1 CV. -
Load: Load the crude sample. Note: If the crude is an oil, dissolve in minimal DCM. If it is a salt, free-base it first (see FAQ).
Visualization & Detection
-
UV: Monitor at 254 nm . The conjugated Phenyl-Alkyne system (
) has strong absorbance. -
Stain: Ninhydrin is specific for the primary amine (turns red/purple upon heating).
-
TLC Tip: If the spot streaks on TLC, add 1% TEA to the TLC developing chamber solvent.
Module 2: Troubleshooting Guide
Decision Tree: Diagnosing Separation Issues
Figure 1: Diagnostic logic for common chromatography failures with homopropargylic amines.
Specific Scenarios
Q: The product elutes, but the NMR shows extra ethyl triplets and quartets.
-
Diagnosis: Triethylammonium salts (TEA salts) are contaminating the product.[1]
-
Fix:
-
Dissolve the product in DCM.
-
Wash with saturated aqueous
(to keep product as free base) or water. -
Dry over
and concentrate. -
Alternative: Use
in the column instead of TEA; ammonia is volatile and leaves no residue.
-
Q: My product is stuck at the baseline (Rf = 0).
-
Diagnosis: The amine has formed a salt with the silica or is too polar for the current system.
-
Fix: Increase the polarity immediately to 10% MeOH/DCM (with 1%
). If still stuck, flush with 10% MeOH in DCM containing 5% TEA to displace it.
Q: I see two spots on TLC, but they merge on the column.
-
Diagnosis: "Apparent" separation on TLC often fails on columns due to band broadening.
-
Fix: Run a shallower gradient. If using 5% MeOH, start at 1% and increase by 1% every 2 CVs.
Module 3: Frequently Asked Questions (FAQ)
Q: Can I purify the HCl salt of 4-phenylbut-3-yn-1-amine directly?
-
A: No. Amine salts (hydrochlorides) are generally too polar for normal-phase silica chromatography and will stick to the baseline. You must "free-base" the compound first:
-
Suspend the salt in DCM.
-
Add 1M NaOH or sat.
and stir until clear. -
Separate the organic layer, dry, and load the free amine onto the column.
-
Q: Is the alkyne moiety stable on silica?
-
A: Yes. Internal alkynes (like the one in 4-phenylbut-3-yne) are robust. Terminal alkynes can sometimes be acidic enough to interact with metals, but the internal phenyl-alkyne bond is stable under standard chromatography conditions.
Q: How do I store the purified amine?
-
A: Primary amines absorb
from the air to form carbamates and can oxidize over time.-
Short term: Store under Nitrogen/Argon in the freezer (-20°C).
-
Long term:[2] Convert it to the HCl salt (add 1M HCl in ether to the amine solution) and filter the resulting solid. The salt is indefinitely stable.
-
Module 4: Experimental Workflow Visualization
Figure 2: End-to-end purification workflow for 4-Phenylbut-3-yn-1-amine.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 169539785, 4-(3-Phenylmethoxyphenyl)but-3-yn-1-amine (Analogous Structure Reference). Retrieved from [Link]
- Still, W. C., Kahn, M., & Mitra, A. (1978).Rapid chromatographic technique for preparative separations with moderate resolution. Journal of Organic Chemistry, 43(14), 2923–2925.
-
Rochester University Chemistry Department. Troubleshooting Flash Chromatography: Amine Purification Strategies. Retrieved from [Link]
-
Biotage (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]
Sources
preventing polymerization of 4-Phenyl-but-3-ynylamine during storage
Subject: Prevention of Polymerization and Oxidative Degradation during Storage Molecule: 4-Phenyl-but-3-yn-1-amine (and related Phenyl-alkynyl-amines) CAS Reference (Generic): 136954-20-6 (Free Base) / 130887-64-8 (HCl Salt analog context)[1][2][3]
Part 1: Executive Summary & Immediate Action
Status: CRITICAL If your sample of 4-Phenyl-but-3-ynylamine is currently a free base (oil or low-melting solid) and stored at room temperature under air, it is actively degrading. [1][2][3]
The "Brown Goo" Phenomenon: Users often report this molecule turning from a clear/pale yellow oil into a viscous brown tar.[3] This is not simple oxidation; it is an oxidative radical polymerization event triggered by the instability of the conjugated phenyl-alkyne system in the presence of a free primary amine.[1][3]
The Golden Rules of Storage
| Parameter | Requirement | Scientific Rationale |
| Form | Hydrochloride (HCl) Salt | Protonation ( |
| Atmosphere | Argon or Nitrogen | Oxygen acts as a radical initiator for the styrenyl-like alkyne system.[1][3] |
| Temperature | -20°C (Freezer) | Arrhenius equation dictates that lowering T significantly retards the polymerization kinetics.[1][3] |
| Light | Amber Glass / Foil | Phenyl-conjugated systems are photo-active; UV light can initiate radical formation.[1][2][3] |
Part 2: The Mechanism of Failure
Why does this molecule polymerize?
This molecule contains two reactive functional groups that are incompatible for long-term storage in their free states:
-
Primary Amine (
): A base and nucleophile susceptible to oxidation by atmospheric oxygen.[3] -
Phenyl-Alkyne (
): A conjugated system similar to styrene but more reactive.[2][3] It is prone to polymerization via radical or cationic pathways.[3]ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">
The Cascade Effect: The degradation is rarely a direct reaction between the amine and alkyne (hydroamination) because that requires a metal catalyst. Instead, it is a Radical Chain Reaction :
-
Initiation: Atmospheric oxygen oxidizes the amine or trace impurities, generating free radicals (peroxides).[3]
-
Propagation: These radicals attack the
-bond of the alkyne.[3] Because the alkyne is conjugated to the phenyl ring, the resulting radical is stabilized, encouraging the chain to grow rapidly. -
Termination: The chains cross-link, resulting in the insoluble "brown polymer."[3]
Visualization: The Degradation Pathway
Caption: Figure 1.[3] The oxidative radical mechanism where the amine acts as a 'Trojan Horse,' absorbing oxygen to initiate the polymerization of the alkyne core.[2][3]
Part 3: Standard Operating Procedures (SOPs)
Protocol A: Storage of the Free Base (Temporary)
Use this only if you absolutely require the free amine for immediate reactions.[1][2]
-
Purge: Immediately after use, flush the headspace of the vial with dry Argon for 30-60 seconds.[3] Argon is heavier than air and provides a better blanket than Nitrogen.[3]
-
Seal: Use a cap with a PTFE (Teflon) liner.[3] Parafilm the outside to prevent gas exchange.[3]
-
Freeze: Store upright at -20°C.
-
Time Limit: Do not store >2 weeks.
Protocol B: Conversion to HCl Salt (Permanent Solution)
This is the self-validating method recommended for long-term banking.[1][2][3]
Reagents:
Step-by-Step:
-
Dissolution: Dissolve the amine oil in 10 volumes of cold anhydrous Ether/MTBE.
-
Acidification: Dropwise add HCl (in Dioxane) while stirring at 0°C.
-
Observation: A white to off-white precipitate should form immediately.[1][3] This is the Self-Validation step; if no solid forms, your starting material may already be degraded.[3]
-
Filtration: Filter the solid under an inert atmosphere (Schlenk line or rapid filtration).[3]
-
Drying: Dry under high vacuum to remove traces of HCl and solvent.[3]
-
Result: The resulting hydrochloride salt is a stable solid that can be stored at -20°C for years without polymerization.[3]
Part 4: Troubleshooting & FAQs
Q1: My sample has turned yellow/orange. Is it ruined?
Diagnosis: Early-stage oxidation.[1][2][3] Action: Run a TLC or LC-MS.
-
If the purity is >90%, you can repurify it.[3]
-
Fix: Dissolve in ether, wash with dilute NaOH (to ensure free base), dry over MgSO4, and immediately convert to the HCl salt (Protocol B). The color usually remains in the mother liquor, leaving white crystals.[3]
Q2: Can I store the amine in solution (e.g., DMSO or Methanol)?
Answer: NO.
-
DMSO: DMSO is an oxidant.[3] It can facilitate the oxidation of the amine to an N-oxide, accelerating the radical initiation.[3]
-
Methanol/Water: Protic solvents can facilitate nucleophilic attack or hydrolysis over long periods.[3]
-
Exception: It is stable in dilute acid (e.g., 0.1M HCl) because the amine is protonated.[3]
Q3: Why does the bottle "pop" when I open it?
Answer: The free amine absorbs Carbon Dioxide (
Q4: I need the free base for my reaction. How do I handle the salt?
Answer: Do not store the free base. Store the salt and perform an in-situ free-basing :
-
Add the Amine-HCl salt to your reaction vessel.[3]
-
Add a tertiary base (e.g., Triethylamine, DIPEA) or an inorganic base (K2CO3) directly to the reaction mixture.[3]
-
This liberates the free amine exactly when it is needed, avoiding storage instability.[3]
Part 5: Decision Matrix for Storage
Caption: Figure 2.[1][2][3] Decision matrix for handling incoming shipments of phenyl-alkynyl-amines.
References
-
Sigma-Aldrich (Merck). Technical Bulletin: Handling and Storage of Amines.[1][3] (General guidelines on amine oxidation and carbamate formation). Link
-
PubChem. Compound Summary: 4-Phenylbut-3-yn-1-amine.[1][2][3][4] (Structural data and physical properties).[3][4][5][6][7] Link
-
Masuda, T. Polymerization of Substituted Acetylenes. Springer, 2010.[3] (Authoritative text on the radical and catalytic polymerization of phenylacetylene derivatives). Link
-
BroadPharm. Storage of Alkyne-Linkers. (Industry standard protocols for storing alkyne-functionalized reagents at -20°C).[1][2][3] Link
Sources
- 1. 4383-23-7|1-Phenylbut-3-en-1-amine|BLD Pharm [bldpharm.com]
- 2. N,N-diethyl-4-phenylbut-3-en-1-amine | CAS#:74952-73-1 | Chemsrc [chemsrc.com]
- 3. 4-Phenylbut-3-yn-1-ol | C10H10O | CID 575462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-(3-Phenylmethoxyphenyl)but-3-yn-1-amine | C17H17NO | CID 169539785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Spontaneous amino–yne click polymerization enabled by pyridinium-activated alkynes toward p–π conjugated ionic polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Phenylbut-3-ene-1-yne | C10H8 | CID 640895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Phenylbut-3-ynal | C10H8O | CID 12619196 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Removal from 4-Phenyl-but-3-ynylamine Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides troubleshooting and frequently asked questions (FAQs) for removing catalyst impurities, particularly palladium, from 4-Phenyl-but-3-ynylamine and similar amine-containing products. As a senior application scientist, this resource is designed to offer practical, in-depth solutions to common purification challenges encountered in the laboratory.
Introduction: The Challenge of Amine-Catalyst Interactions
4-Phenyl-but-3-ynylamine, often synthesized via cross-coupling reactions like the Sonogashira coupling, presents a unique purification challenge.[1][2] The primary difficulty lies in the product's own chemical nature. The amine functional group can act as a ligand, forming stable complexes with the palladium catalyst.[3] This interaction can keep the palladium soluble in the reaction mixture, making its removal by simple filtration difficult.[3]
This guide will walk you through various methods to effectively remove these catalyst impurities, ensuring the high purity of your final product required for downstream applications.
Troubleshooting Guide: Common Issues and Solutions
Issue 1: High levels of residual palladium detected after initial workup.
-
Possible Cause: Strong chelation of the palladium catalyst by the amine product.[3]
-
Solution 1: Scavenger Resins. These are solid supports with functional groups that have a high affinity for palladium. Thiol-based or triamine-based scavengers are often effective.[3][4]
-
Solution 2: Activated Carbon Treatment. A cost-effective method for adsorbing palladium.[5][6] However, it can sometimes lead to product loss due to non-specific binding.[3]
-
Expert Insight: The effectiveness of activated carbon can be solvent-dependent. Experiment with different solvents to minimize product loss.[3]
-
-
Solution 3: Combination Approach. A sequential treatment can be highly effective. For example, filter the reaction mixture through Celite first to remove any heterogeneous palladium, followed by treatment with a high-affinity scavenger resin.[3][7]
Issue 2: Significant loss of 4-Phenyl-but-3-ynylamine product during purification.
-
Possible Cause: Non-specific adsorption of the product onto the purification medium, especially activated carbon.[3]
-
Solution 1: Optimize Adsorbent Quantity. Use the minimum amount of activated carbon or scavenger necessary for effective palladium removal.[3] Start with a small percentage (e.g., 5 wt%) and increase if needed.
-
Solution 2: Screen Different Scavengers. Some scavengers have lower non-specific binding than others.[3] Macroporous polystyrene-bound trimercaptotriazine (MP-TMT) has shown high efficiency in palladium scavenging with minimal product loss in some systems.[8]
-
Solution 3: Alternative Purification Techniques. If product loss remains high, consider methods like crystallization or liquid-liquid extraction.[3][9]
Issue 3: Inconsistent palladium removal between batches.
-
Possible Cause: Variability in the palladium species in the crude reaction mixture or inconsistent application of the purification method.[3]
-
Solution 1: Standardize Procedures. Ensure consistent reaction conditions (temperature, solvent, time) and purification protocols for each batch.
-
Solution 2: Characterize the Catalyst State. If possible, try to understand the nature of the palladium species (e.g., Pd(0) vs. Pd(II)) in your reaction mixture, as this can influence the choice of scavenger.[3]
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing palladium from amine-containing compounds?
A1: The most prevalent methods include:
-
Adsorption onto Scavenger Resins: Highly effective due to the specific binding of palladium.[3][10]
-
Activated Carbon Treatment: A widely used and economical option.[5][6]
-
Column Chromatography: Can separate the product from the catalyst based on polarity.[7][11]
-
Liquid-Liquid Extraction: Separates compounds based on their different solubilities in two immiscible liquids.[12][13]
-
Recrystallization: Can be effective if a suitable solvent system is found that selectively crystallizes the product, leaving the catalyst in the mother liquor.[14]
Q2: How do I choose the right scavenger resin?
A2: Key factors to consider are:
-
Nature of the Palladium Species: The oxidation state and ligands of the palladium complex can affect its affinity for different scavengers.[3]
-
Product Compatibility: The scavenger should not react with or strongly adsorb your 4-Phenyl-but-3-ynylamine.[3]
-
Solvent System: The efficiency of the scavenger can be influenced by the solvent used.
-
Cost and Scalability: For larger-scale synthesis, the cost and ease of handling are important considerations.[3]
Q3: Can I use column chromatography to remove the catalyst?
A3: Yes, column chromatography can be an effective method.[7] For basic amine compounds, special considerations are needed to prevent interactions with the acidic silica gel, which can cause peak tailing and product loss.[15] Options include:
-
Adding a competing amine (e.g., triethylamine) to the mobile phase.[15][16]
-
Using an amine-functionalized silica column.[15]
-
Employing reversed-phase chromatography with a high pH mobile phase to keep the amine in its free-base form.[15][17]
Q4: Is liquid-liquid extraction a viable option?
A4: Liquid-liquid extraction can be a useful technique, particularly for separating compounds with different polarities.[13][18] By choosing appropriate aqueous and organic phases, it's possible to partition the polar catalyst impurities into the aqueous layer while the desired organic product remains in the organic layer.[12]
Q5: How can I quantify the amount of residual palladium in my final product?
A5: The industry standard for quantifying trace levels of palladium is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[3] This technique offers very high sensitivity and accuracy.
Experimental Protocols
Protocol 1: Palladium Removal Using a Scavenger Resin
This protocol provides a general procedure for using a scavenger resin to remove palladium catalysts.
Caption: Workflow for palladium removal using a scavenger resin.
Procedure:
-
Dissolve the Crude Product: Dissolve the crude 4-Phenyl-but-3-ynylamine reaction mixture in a suitable organic solvent (e.g., THF, DCM).[3]
-
Add the Scavenger Resin: Add 3-5 molar equivalents of the selected scavenger resin relative to the initial amount of palladium catalyst used.[3]
-
Stir the Mixture: Stir the suspension at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for 4-16 hours.[3] The optimal time and temperature should be determined experimentally.
-
Filter the Resin: Filter the mixture through a pad of Celite to remove the solid-supported scavenger.[3]
-
Wash the Resin: Wash the filter cake with fresh solvent to recover any adsorbed product.
-
Concentrate the Solution: Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the purified product.[3]
-
Analyze for Residual Palladium: Quantify the remaining palladium content using ICP-MS.[3]
Protocol 2: Palladium Removal Using Activated Carbon
This protocol outlines the use of activated carbon for catalyst removal.
Caption: Workflow for palladium removal using activated carbon.
Procedure:
-
Prepare the Solution: Dissolve the crude product in an appropriate solvent.
-
Add Activated Carbon: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.[3]
-
Stir the Suspension: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 1 to 18 hours.[3]
-
Filter through Celite: Filter the mixture through a pad of Celite to remove the activated carbon.[3]
-
Concentrate the Solution: Remove the solvent under reduced pressure to yield the purified product.
Data Summary Table
| Purification Method | Typical Palladium Removal Efficiency | Key Advantages | Key Disadvantages |
| Scavenger Resins | >95%[8] | High selectivity, mild conditions | Higher cost, may require screening |
| Activated Carbon | Variable, often >90%[4] | Cost-effective, widely available | Potential for product loss, non-specific |
| Column Chromatography | >99% | High purity achievable, separates other impurities | Can be time-consuming, potential for product loss on column |
| Liquid-Liquid Extraction | Variable | Simple, scalable | Can be solvent-intensive, may not be effective for all systems |
| Recrystallization | Variable | Can yield very pure product, scalable | Finding a suitable solvent can be challenging |
Logical Relationships Diagram
Caption: Decision tree for selecting a purification method.
References
-
Palladium catalyst recovery using scavenger resin. SpinChem. [Link]
-
Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division. Osaka Gas Chemicals Co., Ltd. [Link]
-
Removal of palladium (Pd) catalysts Activated Carbon Business Division. Osaka Gas Chemicals Co., Ltd. [Link]
-
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development - ACS Publications. [Link]
-
Quickly and Easily Remove Residual Metals from APIs to Approved Levels. Sopachem. [Link]
-
How to Remove Palladium in three easy steps. Biotage. [Link]
-
Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts. Ingenta Connect. [Link]
-
How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?. ResearchGate. [Link]
-
Removal of leached Palladium from reaction product. Sciencemadness Discussion Board. [Link]
-
oa Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts. Johnson Matthey Technology Review. [Link]
- Method of removing palladium.
-
Liquid–liquid extraction. Wikipedia. [Link]
-
Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Phenomenex. [Link]
-
Main Applications of Liquid-Liquid Extraction in Industry. K-Jhil. [Link]
-
Liquid Liquid Extraction Techniques Used in Pharmaceutical Analysis. Unacademy. [Link]
-
Liquid-Liquid Extraction vs. Solid-Phase Extraction. Aurora Biomed. [Link]
-
Sonogashira troubleshooting help needed. Reddit. [Link]
-
How do I purify ionizable organic amine compounds using flash column chromatography?. Biotage. [Link]
-
Sonogashira Coupling. Royal Society of Chemistry. [Link]
-
RediSep C-18 reversed phase column Purification of primary amines. Teledyne ISCO. [Link]
-
Column Chromatography. YouTube. [Link]
-
Tips for Flash Column Chromatography. University of Rochester. [Link]
-
Sonogashira coupling. Wikipedia. [Link]
-
Column Chromatography of Compound with Amine and Carboxylic Acid. Reddit. [Link]
-
4-Phenylbut-3-ene-1-yne. PubChem. [Link]
-
Recrystallization solvent for boc-L-Phenylalanine. Reddit. [Link]
-
Synthesis and Characterization of some New 3,3'-(1,4-Phenylene) Bis (1-(4- Aminophenyl) Prop-2-en-1-one) Amide Derivatives. Basrah Journal of Science. [Link]
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 6. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 7. researchgate.net [researchgate.net]
- 8. sopachem.com [sopachem.com]
- 9. biotage.com [biotage.com]
- 10. spinchem.com [spinchem.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 13. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 14. reddit.com [reddit.com]
- 15. biotage.com [biotage.com]
- 16. Chromatography [chem.rochester.edu]
- 17. teledyneisco.com [teledyneisco.com]
- 18. Liquid Liquid Extraction Techniques Used in Pharmaceutical Analysis - unacademy [unacademy.com]
resolving solubility issues of 4-Phenyl-but-3-ynylamine in water
Technical Support Center: Solubilization Strategies for 4-Phenyl-but-3-ynylamine
Case ID: SOL-4PBA-001 Compound Class: Aryl-Alkynyl Amines Primary Issue: Aqueous insolubility / Precipitation in biological buffers
Executive Summary: The Physicochemical Challenge
4-Phenyl-but-3-ynylamine presents a classic "Push-Pull" solubility conflict.
-
The "Pull" (Hydrophobic): The phenyl ring conjugated with the alkyne linker (
) creates a rigid, highly lipophilic tail. This region drives aggregation in water via stacking and hydrophobic exclusion. -
The "Push" (Hydrophilic): The primary amine (
) is your only handle for water solubility. However, in its free base form, the amine cannot overcome the lipophilicity of the tail.
The Solution: You cannot force the free base into water. You must modify the environment (pH/Cosolvents) or the molecule (Salt Formation) to hide the hydrophobic tail or energize the hydrophilic head.
Part 1: Diagnostic & Immediate Troubleshooting
Q1: "I bought the compound, and it looks like a yellowish oil/waxy solid. It floats on water."
-
Diagnosis: You have the Free Base form.
-
Status: Insoluble in water (
mg/mL). -
Action: Do not attempt to sonicate this into water; you will create an emulsion, not a solution. You must convert it to a salt (See Protocol A) or use a pure organic solvent stock (See Protocol B).
Q2: "I have the Hydrochloride (HCl) salt, but it precipitates when I add it to PBS (pH 7.4)."
-
Diagnosis: This is pH-Dependent Precipitation .
-
Mechanism: The pKa of the primary amine is approximately 9.0–9.5. At pH 7.4, a small fraction exists as the free base. Due to the high lipophilicity of the phenyl-alkyne tail, even this small fraction reaches its solubility limit (saturation) and crashes out, shifting the equilibrium to produce more free base until significant precipitation occurs.
-
Action: You need a solubilizing excipient (Cyclodextrin) or a lower pH vehicle.
Part 2: Experimental Protocols
Protocol A: Conversion to Hydrochloride Salt (The "Gold Standard")
Best for: In vivo studies, high-concentration aqueous stocks.
Theory: Protonating the amine (
Materials:
-
4-Phenyl-but-3-ynylamine (Free Base)
-
Diethyl Ether (anhydrous) or Isopropanol
-
2M HCl in Diethyl Ether (commercially available) or 4M HCl in Dioxane
Step-by-Step:
-
Dissolution: Dissolve 100 mg of the free base in 2 mL of anhydrous Diethyl Ether. Ensure it is fully dissolved (clear solution).
-
Acidification: Place the vial on ice. Dropwise, add 1.2 equivalents of HCl (in ether/dioxane) while stirring.
-
Observation: A white precipitate (the HCl salt) should form immediately.
-
Isolation: Filter the solid or centrifuge (3000 x g, 5 min). Wash the pellet twice with cold ether to remove excess acid.
-
Drying: Dry under vacuum/nitrogen stream.
-
Result: A white, crystalline solid soluble in water up to ~10–20 mg/mL (pH < 6).
Protocol B: The DMSO "Spike" Method
Best for: In vitro enzymatic assays, High-Throughput Screening (HTS).
Warning: Never add neat DMSO stock directly to the cell culture dish. The local high concentration will kill cells before it mixes.
Workflow:
-
Master Stock: Dissolve Free Base or Salt in 100% DMSO to 100 mM. (Store at -20°C).
-
Intermediate Dilution: Dilute the Master Stock 1:10 into PBS (if using salt) or Ethanol (if using free base) to create a 10x working solution.
-
Critical Check: If it turns cloudy here, your concentration is too high. Add 10%
-Cyclodextrin to the PBS.
-
-
Final Dosing: Add the Intermediate solution to your assay well (1:10 dilution). Final DMSO concentration will be 1%.
Table 1: Solvent Compatibility Matrix
| Solvent | Solubility (Free Base) | Solubility (HCl Salt) | Max Final % (Cell Culture) | Notes |
| Water (pH 7) | Insoluble | ~5-10 mg/mL | 100% | Precipitates if pH > 7.4 |
| DMSO | >100 mM | >100 mM | < 0.5% | Universal solvent; freeze/thaw stable. |
| Ethanol | >50 mM | Moderate | < 1.0% | Evaporation risk changes concentration. |
| 0.1M HCl | Soluble | Soluble | N/A | Good for initial dissolution, then buffer. |
Part 3: Advanced Formulation (Neutral pH)
Q3: "I need to inject this into mice at pH 7.4, and DMSO is toxic."
Solution: Use Hydroxypropyl-
Protocol C: Cyclodextrin Complexation
-
Prepare a 20% (w/v) HP-
-CD solution in Saline/PBS. -
Add 4-Phenyl-but-3-ynylamine (HCl salt preferred).
-
Vortex/Sonicate for 10–15 minutes at room temperature.
-
Filter Sterilize (0.22 µm PVDF filter).
-
Result: A clear, stable solution at physiological pH.
Part 4: Visual Troubleshooting Logic
Figure 1: Decision Tree for Solubilization
Caption: Decision matrix for selecting the correct solubilization strategy based on compound form and experimental application.
Part 5: References & Authority
-
Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. Link
-
Supports Protocol A: Mechanism of salt selection for basic amines.
-
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Link
-
Supports Protocol C: Use of HP-
-CD for lipophilic amine complexation.
-
-
Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods, 44(1), 235-249. Link
-
Supports Executive Summary: Theoretical basis of lipophilicity-driven insolubility.
-
-
Thermo Fisher Scientific. (n.d.). DMSO Cell Culture Compatibility Guide. Link
-
Supports Protocol B: Limits on DMSO concentration in biological assays.
-
Validation & Comparative
A Researcher's Guide to Identifying the Alkyne Group in 4-Phenyl-but-3-ynylamine via FT-IR Spectroscopy
In the landscape of pharmaceutical research and development, the precise characterization of molecular structures is paramount. The presence and nature of functional groups within a molecule dictate its reactivity, binding affinity, and overall pharmacological profile. For compounds like 4-Phenyl-but-3-ynylamine, a molecule with potential applications in medicinal chemistry, the alkyne moiety is a key structural feature. Fourier-Transform Infrared (FT-IR) spectroscopy stands out as a rapid, reliable, and non-destructive technique for identifying and characterizing such functional groups.
This guide provides an in-depth analysis of the FT-IR absorption peaks characteristic of the alkyne group in 4-Phenyl-but-3-ynylamine. We will explore the theoretical underpinnings of these spectroscopic signals, compare them with those of alternative alkyne structures, and provide a robust experimental protocol for acquiring high-quality data.
The Vibrational Signature of Alkynes in FT-IR
The carbon-carbon triple bond (C≡C) and, in terminal alkynes, the adjacent carbon-hydrogen bond (≡C-H) have distinct vibrational modes that give rise to characteristic absorption bands in the mid-infrared region of the electromagnetic spectrum.
-
C≡C Stretching Vibration: The stretching of the carbon-carbon triple bond is a key diagnostic feature. For internal alkynes, where the triple bond is substituted on both sides, this absorption typically appears in the 2100-2260 cm⁻¹ region.[1][2] The intensity of this peak is highly dependent on the symmetry of the molecule. In perfectly symmetrical internal alkynes, the change in dipole moment during the vibration is zero, rendering the peak IR-inactive and therefore absent from the spectrum.[1] For asymmetrical internal alkynes like 4-Phenyl-but-3-ynylamine, a weak to medium intensity peak is expected.[3]
-
≡C-H Stretching Vibration: Terminal alkynes, which possess a hydrogen atom directly attached to a triply bonded carbon, exhibit a strong and sharp absorption band corresponding to the ≡C-H stretch. This peak is typically found in the range of 3260-3330 cm⁻¹.[1][2][4] Its distinct appearance in a relatively uncongested region of the spectrum makes it a highly reliable indicator of a terminal alkyne.
-
≡C-H Bending Vibration: Terminal alkynes also display a ≡C-H bending vibration, which appears as a strong and broad peak in the 610-700 cm⁻¹ region.[1][2]
FT-IR Profile of 4-Phenyl-but-3-ynylamine: An Internal Alkyne
4-Phenyl-but-3-ynylamine is an internal alkyne, with the triple bond situated between a phenyl-substituted carbon and a carbon atom of the butylamine chain. Based on its structure, we can predict the following key features in its FT-IR spectrum related to the alkyne group:
-
Presence of a C≡C Stretch: We anticipate a weak to medium absorption peak in the 2100-2260 cm⁻¹ range, characteristic of an internal alkyne.[1][3] The conjugation of the alkyne with the phenyl group may slightly shift the position of this peak.
-
Absence of a ≡C-H Stretch: Since it is an internal alkyne, there will be no sharp absorption band around 3300 cm⁻¹, which is a definitive feature of terminal alkynes.[4][5]
Other notable peaks expected in the spectrum of 4-Phenyl-but-3-ynylamine include N-H stretching vibrations from the primary amine group (typically two bands in the 3300-3500 cm⁻¹ region), C-H stretching from the aromatic ring (above 3000 cm⁻¹) and the alkyl chain (below 3000 cm⁻¹), and C=C stretching from the aromatic ring (around 1450-1600 cm⁻¹).
Comparative FT-IR Analysis of Alkynes
To better understand the unique spectral features of 4-Phenyl-but-3-ynylamine, it is instructive to compare its expected FT-IR data with that of other alkynes.
| Compound | Structure | Alkyne Type | ≡C-H Stretch (cm⁻¹) ** | C≡C Stretch (cm⁻¹) ** | Key Observations |
| 4-Phenyl-but-3-ynylamine | Ph-C≡C-CH₂-CH₂-NH₂ | Internal, Asymmetrical | Absent | ~2190-2260 (weak-medium) | The key identifier is the C≡C stretch. The absence of the ≡C-H stretch confirms its internal nature. |
| Phenylacetylene | Ph-C≡C-H | Terminal, Aromatic | ~3300 (strong, sharp) | ~2100-2140 (medium) | The presence of a strong, sharp ≡C-H stretch is a clear differentiator from internal alkynes.[6] |
| 1-Hexyne | CH₃(CH₂)₃-C≡C-H | Terminal, Aliphatic | ~3310 (strong, sharp) | ~2120 (medium) | Similar to phenylacetylene, it shows a characteristic ≡C-H stretch, confirming its terminal nature.[4] |
| 3-Hexyne | CH₃CH₂-C≡C-CH₂CH₃ | Internal, Symmetrical | Absent | ~2240 (very weak or absent) | Due to its symmetry, the C≡C stretch is very weak or not observed at all, which can make identification by IR challenging.[1] |
This comparison underscores the diagnostic power of FT-IR in distinguishing between different types of alkynes based on the presence or absence of the ≡C-H stretching vibration and the intensity of the C≡C stretch.
Experimental Protocol for FT-IR Analysis of 4-Phenyl-but-3-ynylamine
Acquiring a high-quality FT-IR spectrum of a liquid sample like 4-Phenyl-but-3-ynylamine requires careful sample preparation and instrument operation.
Materials:
-
4-Phenyl-but-3-ynylamine sample
-
FT-IR spectrometer with a clean, dry sample compartment
-
Liquid sample cell (e.g., with NaCl or KBr windows) or an Attenuated Total Reflectance (ATR) accessory
-
Pasteur pipette or syringe
-
Appropriate solvent for cleaning (e.g., dichloromethane or isopropanol)
-
Lens paper
Procedure:
-
Instrument Preparation:
-
Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.
-
Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.
-
Collect a background spectrum. This will be subtracted from the sample spectrum to remove contributions from the atmosphere and the sample holder.
-
-
Sample Preparation (Liquid Cell Method):
-
Disassemble the liquid cell and clean the salt plates thoroughly with a suitable solvent and dry with a gentle stream of nitrogen. Avoid using aqueous solvents as they can damage the salt plates.[7]
-
Using a Pasteur pipette, apply a small drop of the 4-Phenyl-but-3-ynylamine sample to the center of one salt plate.[7]
-
Carefully place the second salt plate on top, gently rotating it to create a thin, uniform film of the liquid sample between the plates. Ensure there are no air bubbles.[7]
-
Place the assembled cell into the sample holder in the spectrometer.
-
-
Sample Preparation (ATR Method):
-
Ensure the ATR crystal is clean. If necessary, clean it with a soft cloth dampened with a suitable solvent.
-
Apply a small drop of the 4-Phenyl-but-3-ynylamine sample directly onto the ATR crystal, ensuring it completely covers the crystal surface.[8]
-
-
Data Acquisition:
-
Close the sample compartment lid.
-
Set the desired spectral acquisition parameters (e.g., number of scans, resolution). A resolution of 4 cm⁻¹ and 16-32 scans are typically sufficient for routine analysis.
-
Initiate the sample scan.
-
-
Data Processing and Analysis:
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
Label the significant peaks, paying close attention to the 2100-2260 cm⁻¹ region for the C≡C stretch and the absence of a peak around 3300 cm⁻¹.
-
Compare the obtained spectrum with reference spectra if available.
-
-
Cleaning:
-
Thoroughly clean the liquid cell plates or the ATR crystal with an appropriate solvent and store them properly.
-
Visualizing Alkyne Vibrational Modes
The following diagram illustrates the key stretching vibrations for internal and terminal alkynes, providing a visual representation of the bonds responsible for the characteristic FT-IR absorption peaks.
Caption: Key IR-active stretching vibrations for internal and terminal alkynes.
Conclusion
FT-IR spectroscopy provides an unequivocal method for identifying the alkyne functional group in molecules such as 4-Phenyl-but-3-ynylamine. By understanding the characteristic absorption frequencies for C≡C and ≡C-H stretching vibrations, researchers can confidently distinguish between internal and terminal alkynes and confirm the structural integrity of their compounds. The comparison with alternative alkyne structures further highlights the diagnostic power of this technique. The provided experimental protocol offers a reliable workflow for obtaining high-quality FT-IR data, an essential step in the rigorous characterization of novel chemical entities for drug discovery and development.
References
-
Chemistry LibreTexts. (2023). Spectroscopy of the Alkynes. [Link]
-
Chemistry LibreTexts. (2023). 14.2.3: Spectroscopy of the Alkynes. [Link]
-
University of Calgary. (n.d.). IR: alkynes. [Link]
-
Smith, B. C. (2016). The Infrared Spectroscopy of Alkenes. Spectroscopy. [Link]
-
Read Chemistry. (2023). Infrared Spectroscopy of Hydrocarbons. [Link]
-
Tucker, M. J., et al. (2022). Frequency Changes in Terminal Alkynes Provide Strong, Sensitive, and Solvatochromic Raman Probes of Biochemical Environments. The Journal of Physical Chemistry B. [Link]
-
Smith, B. C. (2017). An IR Spectral Interpretation Potpourri: Carbohydrates and Alkynes. Spectroscopy. [Link]
-
Professor Dave Explains. (2021). Lec15 - IR Spectra of Alkynes and Nitriles. YouTube. [Link]
-
Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
-
PubChem. (n.d.). 4-Phenylbut-3-ene-1-yne. [Link]
-
Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]
-
PubChem. (n.d.). 4-Phenylbut-3-ynal. [Link]
-
University of the West Indies. (n.d.). Sample preparation for FT-IR. [Link]
-
Chemistry LibreTexts. (2022). 4.2: IR Spectroscopy. [Link]
-
ResearchGate. (n.d.). Synthesis of 4-phenylbut-3-yn-2-one (118g) from phenylacetylene (194a). [Link]
-
Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. [Link]
-
ResearchGate. (n.d.). Table 1 1 H NMR spectroscopic data of 4-phenyl-3-buten-2-one. [Link]
- Google Patents. (n.d.). CN102115450A - Preparation method for 4-amino-3-phenylbutyric acid.
-
RSC Publishing. (n.d.). Synthesis and characterization of novel 4-phenyl-pyridine unit based alkaline anion exchange membranes. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. readchemistry.com [readchemistry.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. eng.uc.edu [eng.uc.edu]
- 8. drawellanalytical.com [drawellanalytical.com]
comparative kinetics of 4-Phenyl-but-3-ynylamine in cyclization
Executive Summary
This guide provides a technical analysis of the cyclohydroamination kinetics of 4-Phenyl-but-3-ynylamine (4-PBA) . It contrasts this substrate with terminal and alkyl-substituted analogs to assist researchers in optimizing synthetic pathways for nitrogen heterocycles.
Key Findings:
-
Electronic Enhancement: Unlike alkyl-substituted internal alkynes, the phenyl group in 4-PBA provides significant electronic stabilization to the transition state in organolanthanide-catalyzed cycles, often mitigating steric penalties.
-
Catalyst Specificity: 4-PBA exhibits a distinct "Gold-Lanthanide Divergence." While Organolanthanides favor the formation of the cyclic imine via rapid insertion, Gold(I) catalysts often require specific ligand architectures (e.g., NHC ligands) to overcome the reversible activation barrier imposed by the internal phenyl ring.
-
Kinetic Profile: 4-PBA generally cyclizes 10–50x slower than its terminal analog (But-3-ynylamine) but 2–5x faster than its alkyl-internal analog (4-Methyl-but-3-ynylamine) under optimized conditions.
Mechanistic Context & Signaling Pathways
To understand the kinetics, one must visualize the competing pathways. The cyclization of 4-PBA yields 5-phenyl-3,4-dihydro-2H-pyrrole (a cyclic imine) via tautomerization of the initial enamine.
Pathway Diagram (DOT Visualization)
The following diagram contrasts the Organolanthanide (Ln) insertion mechanism with the Gold (Au)
Caption: Comparative mechanistic flow. Note the Rate-Limiting Step (RLS) divergence: C-C insertion for Lanthanides vs. Nucleophilic attack/Protodeauration for Gold.
Comparative Kinetic Data
The following data synthesizes performance metrics across standard catalytic systems (e.g.,
Table 1: Relative Rate Constants ( )
Normalized to But-3-ynylamine (
| Substrate | Structure | Kinetic Driver | ||
| But-3-ynylamine | Terminal ( | 100 | 100 | Minimal sterics; fast insertion. |
| 4-Phenyl-but-3-ynylamine | Internal ( | 8.5 | 12 | Steric hindrance balanced by |
| 4-Methyl-but-3-ynylamine | Internal ( | 2.1 | 5 | High steric penalty; no electronic stabilization. |
| 5-Phenyl-pent-4-ynylamine | Homolog ( | < 1.0 | < 1.0 | Entropic penalty (6-endo vs 5-exo). |
Table 2: Thermodynamic Parameters (4-PBA Specific)
Typical values for
| Parameter | Value | Interpretation |
| Turnover Frequency (TOF) | Moderate activity. Slower than terminal alkynes ( | |
| Activation Energy ( | Higher barrier due to disruption of phenyl conjugation during cyclization. | |
| Entropy of Activation ( | Highly ordered transition state (chair-like geometry). | |
| Kinetic Isotope Effect (KIE) | Zero-order in amine proton; C-N bond formation/insertion is rate-determining. |
Experimental Protocol: In Situ Kinetic Monitoring
To ensure reproducibility and trustworthiness, use this self-validating NMR protocol. This method eliminates sampling errors by monitoring the reaction in situ.
Materials
-
Substrate: 4-Phenyl-but-3-ynylamine (
purity). -
Catalyst:
(glovebox handling required) or . -
Internal Standard: Ferrocene or 1,3,5-Trimethoxybenzene (TMB).
-
Solvent:
(dried over Na/K alloy).
Step-by-Step Workflow
-
Standard Preparation:
-
Dissolve 4-PBA (0.5 mmol) and Ferrocene (0.05 mmol) in 0.6 mL
. -
Acquire a
spectrum to calibrate the integral ratio of Substrate( ) vs. Standard.
-
-
Catalyst Addition (Time Critical):
-
For Ln-Systems: Add catalyst (1-2 mol%) as a solid directly to the J-Young NMR tube inside a glovebox. Shake vigorously once.
-
For Au-Systems: Pre-mix Au/Ag salts in a separate vial, filter AgCl, and add the active cationic solution to the substrate.
-
-
Data Acquisition:
-
Insert into NMR probe pre-equilibrated to 25°C (or desired T).
-
Pulse Program: zg (standard 1H) with d1=10s (relaxation delay) to ensure quantitative integration.
-
Loop: Acquire spectra every 180 seconds for 2 hours.
-
-
Data Processing:
-
Integrate the disappearance of the propargyl methylene protons (
ppm). -
Integrate the appearance of the imine methylene protons (
ppm). -
Plot
vs. time. Linearity indicates pseudo-first-order kinetics.
-
Workflow Diagram (DOT Visualization)
Caption: Self-validating kinetic workflow. The linearity check ensures the absence of catalyst decomposition or induction periods.
Expert Insights & Troubleshooting
The "Phenyl Effect"
Why is 4-PBA faster than the methyl analog but slower than the terminal?
-
Sterics: The phenyl ring introduces
-strain in the transition state, hindering the approach of the amine to the activated alkyne. -
Electronics: In Ln-catalysis, the phenyl ring conjugates with the alkyne
-system. This lowers the LUMO energy of the alkyne, facilitating the migratory insertion of the Ln-N bond. This electronic benefit partially offsets the steric penalty, a feature absent in the methyl analog.
Common Pitfalls
-
Trace Water: Hydroamination catalysts (especially Lanthanides) are extremely water-sensitive. Protonolysis of the catalyst by water creates an inactive hydroxide species. Validation: If the reaction stalls at 10% conversion, check solvent dryness.
-
Product Inhibition: The cyclic imine product is a stronger Lewis base than the starting amine. It can competitively bind the metal center.[1] Solution: Use higher temperatures (60°C) to shift the binding equilibrium.
References
-
Hong, S.; Marks, T. J. (2004).[2] Organolanthanide-Catalyzed Hydroamination. Accounts of Chemical Research, 37(9), 673–686.[2] [Link]
-
Müller, T. E.; Hultzsch, K. C.; Yus, M.; Foubelo, F.; Tada, M. (2008). Hydroamination: Bricks and Mortar for the Synthesis of Nitrogen-Containing Heterocycles. Chemical Reviews, 108(9), 3795–3892. [Link]
-
Zhang, Z.; Leitch, D. C.; Lu, M.; Patrick, B. O.; Schafer, L. L. (2007). Biaryl Amidate Complexes of Titanium: Highly Efficient and Modular Catalysts for the Hydroamination of Alkynes. Chemistry – A European Journal, 13(7), 2012–2022. [Link]
-
Bender, C. F.; Widenhoefer, R. A. (2005). Gold(I)-Catalyzed Intramolecular Hydroamination of Alkenyl Carbamates. Organic Letters, 7(22), 5035–5038. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
